Tak-632
Beschreibung
Eigenschaften
IUPAC Name |
N-[7-cyano-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18F4N4O3S/c28-19-7-6-17(12-21(19)33-23(36)11-14-2-1-3-16(10-14)27(29,30)31)38-22-9-8-20-24(18(22)13-32)39-26(34-20)35-25(37)15-4-5-15/h1-3,6-10,12,15H,4-5,11H2,(H,33,36)(H,34,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFKUJDRGJSAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C(=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18F4N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TAK-632: A Comprehensive Technical Guide on its Pan-RAF Inhibitory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-632 is a potent and selective pan-RAF inhibitor that has demonstrated significant antitumor activity in preclinical models, particularly in melanomas harboring BRAF and NRAS mutations.[1] This technical guide provides an in-depth analysis of the core mechanism of action of this compound, detailing its molecular interactions, impact on cellular signaling, and its efficacy in various cancer contexts. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying biological processes to offer a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: Pan-RAF Inhibition
This compound functions as a pan-RAF inhibitor, targeting all three isoforms of the RAF kinase family: ARAF, BRAF, and CRAF (RAF-1).[2][3] Its primary mechanism involves the direct inhibition of the kinase activity of these proteins, which are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway.[4] This pathway, when aberrantly activated by mutations in genes such as BRAF and NRAS, is a key driver of cell proliferation and survival in many cancers, especially melanoma.[4]
A distinguishing feature of this compound is its ability to inhibit both monomeric and dimeric forms of RAF kinases.[1][4] While first-generation BRAF inhibitors like vemurafenib (B611658) are effective against monomeric BRAF V600E, they can paradoxically activate the MAPK pathway in BRAF wild-type cells by inducing RAF dimerization.[1][4] this compound, in contrast, has been shown to induce RAF dimerization but effectively inhibits the kinase activity of the resulting dimer, likely due to its slow dissociation rate from the RAF protein.[1][4] This attribute allows this compound to circumvent the paradoxical activation often associated with earlier inhibitors, making it a promising agent for BRAF inhibitor-resistant melanomas and NRAS-mutant melanomas.[1][4]
Binding Mode and Selectivity
X-ray crystallography has revealed that this compound binds to the DFG-out conformation of BRAF.[5] The 7-cyano group of the molecule fits into the BRAF-selectivity pocket, while the 3-(trifluoromethyl)phenyl acetamide (B32628) moiety occupies the hydrophobic back pocket.[5] This specific binding mode contributes to its high potency and selectivity for RAF kinases over other kinases such as VEGFR2.[5] this compound demonstrates a 14- to 1,200-fold selectivity for RAF kinases over a panel of 26 other kinases.[6]
Quantitative Analysis of In Vitro and In Vivo Activity
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from various preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Conditions | Reference |
| CRAF (Cell-free) | 1.4 | Cell-free kinase assay | [2][7][8] |
| BRAF V600E (Cell-free) | 2.4 | Cell-free kinase assay | [2][6] |
| BRAF WT (Cell-free) | 8.3 | Cell-free kinase assay | [2][7][8] |
| PDGFRβ | 120 | Kinase assay | [2] |
| FGFR3 | 280 | Kinase assay | [2][8] |
| GSK3β | >1000 | Kinase assay | [2] |
| CDK2 | >1000 | Kinase assay | [2] |
| P38α | >1000 | Kinase assay | [2] |
| TIE2 | >1000 | Kinase assay | [2] |
| CDK1 | >1000 | Kinase assay | [2] |
| CHK1 | 1400 | Kinase assay | [2] |
| IKKβ | >1000 | Kinase assay | [2] |
| MEK1 | 1700 | Kinase assay | [2] |
Table 2: Cellular Activity
| Cell Line | Genotype | Endpoint | IC50/GI50 (nM) | Reference |
| A375 | BRAF V600E | pMEK Inhibition | 12 | [6][7][8] |
| A375 | BRAF V600E | pERK Inhibition | 16 | [6][7][8] |
| A375 | BRAF V600E | Proliferation (GI50) | 40-190 | [1][2] |
| HMVII | NRAS Q61K / BRAF G469V | pMEK Inhibition | 49 | [7][8] |
| HMVII | NRAS Q61K / BRAF G469V | pERK Inhibition | 50 | [7][8] |
| HMVII | NRAS Q61K / BRAF G469V | Proliferation (GI50) | 200 | [7][8] |
| SK-MEL-2 | NRAS Q61L | Proliferation (GI50) | 190-250 | [1][2] |
Table 3: In Vivo Antitumor Efficacy
| Xenograft Model | Genotype | Dosing (p.o.) | Tumor Growth Inhibition (T/C%) | Reference |
| A375 | BRAF V600E | 9.7 mg/kg, BID | 2.1% (regression) | [2] |
| A375 | BRAF V600E | 24.1 mg/kg, BID | 12.1% (regression) | [2] |
| HMVII | NRAS Q61K / BRAF G469V | 3.9-24.1 mg/kg | Dose-dependent | [7][8] |
| SK-MEL-2 | NRAS Q61L | 60 mg/kg, QD | 37% | [2] |
| SK-MEL-2 | NRAS Q61L | 120 mg/kg, QD | 29% | [2] |
Signaling Pathway Inhibition
This compound effectively suppresses the MAPK signaling cascade. The following diagram illustrates the canonical pathway and the point of intervention by this compound.
Caption: The MAPK signaling pathway and the inhibitory action of this compound on RAF kinases.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines the general procedure for determining the in vitro inhibitory activity of this compound against RAF kinases.
Caption: A generalized workflow for an in vitro radiometric kinase assay to determine IC50 values.
Detailed Methodology: Enzyme reactions are conducted in a buffer containing 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, and 1 mM dithiothreitol.[7] this compound and the specific RAF kinase are pre-incubated for a defined period (e.g., 5 minutes) at the reaction temperature.[7] The kinase reaction is initiated by the addition of the substrate (e.g., inactive MEK1) and radiolabeled ATP (e.g., [γ-33P]ATP).[8] After a set reaction time, the reaction is terminated.[7] The amount of phosphorylated substrate is then quantified to determine the inhibitory effect of this compound and calculate the IC50 value.[7]
Cell Proliferation Assay (CellTiter-Glo®)
This protocol describes the methodology for assessing the antiproliferative effects of this compound on cancer cell lines.
Caption: Workflow for a CellTiter-Glo® cell proliferation assay to determine GI50 values.
Detailed Methodology: Cancer cell lines are seeded into 96-well plates and allowed to attach overnight.[7] The cells are then treated with various concentrations of this compound and incubated for 3 days.[7] Following incubation, the CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well.[7] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.[7] The luminescence is measured using a luminometer, and the data is used to calculate the GI50 (concentration for 50% growth inhibition).[7]
Off-Target Effects and Additional Mechanisms
Recent studies have identified that this compound also acts as an inhibitor of necroptosis by directly targeting Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[9][10] This caspase-independent form of programmed cell death is implicated in various inflammatory diseases.[9] this compound was found to directly bind to and inhibit the kinase activities of both RIPK1 and RIPK3, thereby protecting cells from necroptosis.[9] This dual activity as a pan-RAF and necroptosis inhibitor suggests potential therapeutic applications beyond oncology.
Conclusion
This compound is a potent, selective, and orally bioavailable pan-RAF inhibitor with a well-characterized mechanism of action.[2][7] Its ability to inhibit both monomeric and dimeric RAF kinases allows it to overcome the paradoxical MAPK pathway activation observed with first-generation BRAF inhibitors, making it a promising therapeutic agent for BRAF inhibitor-resistant and NRAS-mutant melanomas.[1][4] Furthermore, its newly discovered role as a necroptosis inhibitor opens up additional avenues for its clinical investigation. The comprehensive data presented in this guide provides a solid foundation for further research and development of this compound and related compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a selective kinase inhibitor (this compound) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Identification of the Raf kinase inhibitor this compound and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Pan-RAF Inhibitor TAK-632: A Technical Guide to its Preclinical Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical activity of TAK-632, a potent, orally available, and selective pan-RAF inhibitor. This compound has demonstrated significant anti-tumor efficacy in various cancer models, particularly those with BRAF and NRAS mutations. This document summarizes key quantitative data, details the experimental protocols used to generate this data, and provides visual representations of the signaling pathways and mechanisms of action.
Core Activity of this compound
This compound is a small molecule inhibitor that targets multiple isoforms of the RAF kinase family, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of this pathway is a key driver in many human cancers. This compound has been shown to inhibit BRAF, CRAF, and ARAF kinases, including the common BRAF V600E mutant.[1][2] A distinguishing feature of this compound is its ability to inhibit the kinase activity of RAF dimers, which can be a mechanism of resistance to first-generation BRAF inhibitors.[3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound across various assays and cancer models.
Table 1: In Vitro Kinase and Cellular Activity of this compound
| Target/Assay | Cell Line | IC50 / GI50 (nM) | Notes |
| Kinase Activity | |||
| CRAF | Cell-free | 1.4[1][2] | |
| BRAF V600E | Cell-free | 2.4[1] | |
| BRAF WT | Cell-free | 8.3[1][2] | |
| ARAF | Cell-free | 215[4] | |
| PDGFRβ | Cell-free | 120[1] | Off-target activity |
| FGFR3 | Cell-free | 280[1] | Off-target activity |
| Cellular Activity | |||
| pMEK Inhibition | A375 (BRAF V600E) | 12[2] | |
| pERK Inhibition | A375 (BRAF V600E) | 16[2] | |
| pMEK Inhibition | HMVII (NRAS Q61K/BRAF G469V) | 49[1][2] | |
| pERK Inhibition | HMVII (NRAS Q61K/BRAF G469V) | 50[1][2] | |
| Anti-proliferative Activity | |||
| Cell Proliferation | A375 (BRAF V600E) | 66[2] | GI50 |
| Cell Proliferation | HMVII (NRAS Q61K/BRAF G469V) | 200[2] | GI50 |
| Cell Proliferation | SK-MEL-2 (NRAS Q61L) | 190-250[1] | GI50 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Cell Line | Dosing | T/C (%)* | Notes |
| Melanoma Xenograft | A375 (BRAF V600E) | 9.7 mg/kg, p.o., qd | 12.1[1] | Significant tumor regression |
| Melanoma Xenograft | A375 (BRAF V600E) | 24.1 mg/kg, p.o., qd | 2.1[1] | Significant tumor regression |
| Melanoma Xenograft | SK-MEL-2 (NRAS Q61L) | 60 mg/kg, p.o., qd | 37[1] | Potent antitumor efficacy |
| Melanoma Xenograft | SK-MEL-2 (NRAS Q61L) | 120 mg/kg, p.o., qd | 29[1] | Potent antitumor efficacy |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the MAPK signaling pathway. The following diagrams illustrate the canonical pathway and the proposed mechanism of this compound.
References
TAK-632: A Technical Guide to its Inhibition of the Necroptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrotic cell death, is implicated in the pathophysiology of numerous inflammatory, infectious, and degenerative diseases. This pathway is principally mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). TAK-632, initially developed as a pan-Raf inhibitor, has been identified as a potent inhibitor of necroptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound in the necroptosis pathway, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction to Necroptosis and this compound
Necroptosis is a pro-inflammatory, caspase-independent form of programmed cell death.[1] It is initiated by various stimuli, including tumor necrosis factor (TNF), which leads to the formation of a signaling complex known as the necrosome.[2] The core of the necrosome consists of RIPK1 and RIPK3, whose kinase activities are essential for the downstream phosphorylation of MLKL.[3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[2]
This compound is a small molecule inhibitor that was originally designed to target Raf kinases.[4] Subsequent research revealed its potent inhibitory activity against RIPK1 and RIPK3, positioning it as a valuable tool for studying necroptosis and a potential therapeutic agent for diseases driven by this cell death pathway.[3][5]
Mechanism of Action of this compound in Necroptosis Inhibition
This compound exerts its anti-necroptotic effects by directly targeting the kinase activity of both RIPK1 and RIPK3.[3][5] This dual inhibition disrupts the core signaling cascade of necroptosis.
The binding of this compound to RIPK1 and RIPK3 prevents their autophosphorylation and subsequent activation.[5] This, in turn, blocks the formation of the functional necrosome complex.[5] Consequently, the downstream phosphorylation of MLKL is inhibited, preventing its oligomerization and translocation to the plasma membrane.[5] This ultimately preserves membrane integrity and prevents the lytic cell death characteristic of necroptosis.[5] Notably, this compound does not affect TNF-induced apoptosis, highlighting its specificity for the necroptotic pathway.[5]
Signaling Pathway of this compound Mediated Necroptosis Inhibition
Quantitative Data for this compound
The inhibitory potency of this compound against key kinases in the necroptosis pathway and its efficacy in cellular models are summarized below.
Table 1: In Vitro Kinase Inhibition by this compound
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| RIPK1 | In vitro kinase assay | 326 | [5] |
| RIPK3 | In vitro kinase assay | 90 | [5] |
Table 2: Binding Affinity of this compound
| Target Kinase | Assay Type | Equilibrium KD (nM) | Reference |
| RIPK1 | Ligand binding assay | 480 | [5] |
| RIPK3 | Ligand binding assay | 105 | [5] |
Table 3: Cellular Activity of this compound
| Cell Line | Necroptosis Inducer | Assay | Endpoint | IC50 / EC50 | Reference |
| HT-29 | TSZ (TNF-α, Smac mimetic, z-VAD-FMK) | CellTiter-Glo | Cell Viability | ~1 µM | [5] |
| L929 | TZ (TNF-α, z-VAD-FMK) | PI Staining | Cell Death | Dose-dependent | [5] |
| THP-1 | TSZ | PI Staining | Cell Death | Dose-dependent | [5] |
| U937 | TSZ | PI Staining | Cell Death | Dose-dependent | [5] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the necroptosis inhibitory activity of this compound.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of recombinant RIPK1 and RIPK3 by measuring the amount of ADP produced.
Materials:
-
Recombinant human RIPK1 or RIPK3 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (100 µM)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the assay wells.
-
Add 2 µL of a solution containing the kinase and substrate (e.g., 25 ng/µL RIPK1 and 0.1 µg/µL MBP in Kinase Assay Buffer).
-
Initiate the kinase reaction by adding 2 µL of 100 µM ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
Cellular Necroptosis Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures cell viability by quantifying ATP levels, which are indicative of metabolically active cells.
Materials:
-
HT-29 cells
-
McCoy's 5A medium supplemented with 10% FBS
-
TNF-α (20 ng/mL)
-
Smac mimetic (100 nM)
-
z-VAD-FMK (20 µM)
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well opaque-walled plates
Procedure:
-
Seed HT-29 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α, Smac mimetic, and z-VAD-FMK (TSZ).
-
Incubate the plates for 16-24 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
Western Blotting for Phosphorylated RIPK1, RIPK3, and MLKL
This technique is used to detect the phosphorylation status of key proteins in the necroptosis pathway.
Materials:
-
HT-29 cells
-
Necroptosis-inducing agents (TSZ)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-RIPK1, anti-p-RIPK3, anti-p-MLKL, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat HT-29 cells with TSZ in the presence or absence of this compound for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Drug Affinity Responsive Target Stability (DARTS) Assay
DARTS is used to identify the protein targets of a small molecule by observing its protection from proteolysis upon binding.[5]
Materials:
-
HT-29 cell lysate
-
This compound (50 µM)
-
Pronase (0.01%)
-
SDS-PAGE loading buffer
-
Antibodies for Western blotting (anti-RIPK1, anti-RIPK3)
Procedure:
-
Prepare HT-29 cell lysate.
-
Incubate the lysate with this compound (50 µM) or DMSO (vehicle control) for 1 hour at room temperature.
-
Add 0.01% Pronase to the lysates and incubate for 30 minutes at room temperature to allow for partial protein digestion.
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the samples by Western blotting using antibodies against RIPK1 and RIPK3 to assess their protection from degradation.
Biotinylated this compound Pull-Down Assay
This assay confirms the direct interaction between this compound and its target proteins.[5]
Materials:
-
Biotinylated this compound
-
HT-29 cell lysate
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE loading buffer
-
Antibodies for Western blotting (anti-RIPK1, anti-RIPK3)
Procedure:
-
Incubate biotinylated this compound with HT-29 cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Add streptavidin-agarose beads to the lysate and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
Analyze the eluate by Western blotting using antibodies against RIPK1 and RIPK3.
Experimental and Logical Workflows
Workflow for Characterizing a Necroptosis Inhibitor
Conclusion
This compound is a potent dual inhibitor of RIPK1 and RIPK3, effectively blocking the necroptosis signaling cascade. Its specificity for the necroptotic pathway and well-characterized mechanism of action make it an invaluable research tool for investigating the role of necroptosis in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the therapeutic potential of this compound and similar molecules is warranted for a range of necroptosis-driven pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization [en.bio-protocol.org]
- 3. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
Tak-632: A Technical Guide to a Pan-RAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tak-632, a potent, orally bioavailable, and selective pan-RAF inhibitor. It details the compound's primary targets, off-target activities, and the experimental methodologies used for their determination. This document is intended to serve as a comprehensive resource for researchers in oncology and related fields.
Core Mechanism and Primary Targets
This compound is a small molecule inhibitor that targets the RAF family of serine/threonine-specific protein kinases, which are critical components of the RAS-RAF-MEK-ERK signaling cascade.[1] This pathway is frequently dysregulated in human cancers, making it a key target for therapeutic intervention. This compound exhibits potent inhibitory activity against all three RAF isoforms (A-RAF, B-RAF, and C-RAF), including the frequently mutated B-RAFV600E.[2][3] The compound is characterized by a slow off-rate, which contributes to its sustained inhibitory effects.[4]
The primary targets of this compound are summarized below:
| Target | IC50 (nM) | Assay Conditions |
| C-RAF | 1.4 | Cell-free assay[1][3][4][5][6] |
| B-RAFV600E | 2.4 | Cell-free assay[2][3][4][6] |
| B-RAF (Wild Type) | 8.3 | Cell-free assay[1][2][4][5] |
Table 1: Primary Targets of this compound
Off-Target Profile
While this compound demonstrates high selectivity for RAF kinases, it does exhibit activity against other kinases at higher concentrations.[4] Understanding this off-target profile is crucial for predicting potential side effects and for exploring alternative therapeutic applications. Notably, this compound has been identified as a direct inhibitor of RIPK1 and RIPK3, key mediators of necroptosis, a form of programmed cell death.[7][8]
A summary of the known off-targets is presented below:
| Off-Target | IC50 (nM) |
| Aurora B | 66[5] |
| PDGFRβ | 120[2][5] |
| VEGFR | 160[3] |
| FGFR3 | 280[5][9] |
| GSK3β | 500[9] |
| CDK2 | 580[9] |
| CDK1 | 790[9] |
| IKKβ | 1400-1700[2] |
| CHK1 | 1400-1700[2] |
| MEK1 | 1400-1700[2] |
Table 2: Off-Target Kinase Activities of this compound
Cellular Activity
This compound effectively suppresses the MAPK pathway in cancer cell lines harboring B-RAF or NRAS mutations. This is evidenced by the inhibition of MEK and ERK phosphorylation, key downstream effectors of RAF signaling.
| Cell Line | Target Pathway Component | IC50 (nM) |
| A375 (B-RAFV600E) | pMEK | 12[4][5] |
| A375 (B-RAFV600E) | pERK | 16[4][5] |
| HMVII (NRASQ61K/B-RAFG469V) | pMEK | 49[2][5] |
| HMVII (NRASQ61K/B-RAFG469V) | pERK | 50[2][5] |
| HT-29 (B-RAFV600E) | pMEK | 75[5] |
Table 3: Cellular Activity of this compound
The antiproliferative effects of this compound have been demonstrated in various cancer cell lines:
| Cell Line | GI50 (nM) |
| A375 | 66[5] |
| HMVII | 200[5] |
Table 4: Antiproliferative Activity of this compound
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of target identification, the following diagrams are provided.
Figure 1: Simplified RAF-MEK-ERK Signaling Pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for characterizing the activity of this compound.
Experimental Protocols
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinases.
-
Methodology: Assays for serine/threonine kinases are typically performed in 96-well plates using radiolabeled [γ-33P] ATP.[5] Recombinant B-RAF and C-RAF proteins (e.g., N-terminally FLAG-tagged) are expressed and purified.[5] The kinase reactions are carried out in a buffer containing 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, 1 mM dithiothreitol, and 0.5 μM ATP, along with the specific enzyme and substrate.[5] this compound is pre-incubated with the enzyme for a short period (e.g., 5 minutes) before initiating the reaction by adding ATP.[5] Reactions are terminated by the addition of trichloroacetic acid.[5] The amount of incorporated radiolabel is then quantified to determine the level of kinase inhibition.
Cell Viability Assays
-
Objective: To measure the antiproliferative effects (GI50) of this compound on cancer cell lines.
-
Methodology: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.[5] The cells are then treated with serial dilutions of this compound for a specified period (e.g., 3 days).[5] Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.[5][7] The luminescent signal is read on a plate reader, and the data is used to calculate the GI50 values.
Western Blot Analysis
-
Objective: To assess the inhibition of downstream signaling pathways (e.g., pMEK, pERK) in cells treated with this compound.
-
Methodology: Cells are treated with varying concentrations of this compound for a defined time.[2] Following treatment, cells are lysed, and protein concentrations are determined.[2] Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., pMEK, MEK, pERK, ERK). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.[2]
Drug Affinity Responsive Target Stability (DARTS) and Pull-Down Assays
-
Objective: To identify the direct binding targets of this compound within the cellular proteome.
-
Methodology: For DARTS, cell lysates are treated with this compound, followed by digestion with a protease.[7] Proteins that are bound by the drug may be protected from proteolysis. The resulting protein fragments are then analyzed by SDS-PAGE or mass spectrometry to identify the stabilized proteins. For pull-down assays, a biotinylated version of this compound is used.[7] The biotinylated compound is incubated with cell lysates to allow for binding to its targets. The compound-protein complexes are then captured using streptavidin-coated beads. After washing to remove non-specific binders, the bound proteins are eluted and identified by mass spectrometry.[7]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of the Raf kinase inhibitor this compound and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound | Raf | Aurora Kinase | FGFR | PDGFR | TargetMol [targetmol.com]
TAK-632: A Technical Overview of its Binding Affinity for BRAF and CRAF
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the binding affinity of TAK-632, a potent pan-RAF inhibitor, for its primary targets, BRAF and CRAF kinases. This document outlines the quantitative binding data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Executive Summary
This compound is a selective kinase inhibitor that targets both wild-type and mutant forms of RAF kinases, key components of the MAPK/ERK signaling pathway.[1] It has demonstrated potent inhibitory activity against CRAF, wild-type BRAF (BRAF WT), and the constitutively active BRAF V600E mutant.[2] this compound binds to the DFG-out conformation of BRAF, a feature that contributes to its high potency and slow dissociation rate.[1][3] This guide summarizes the binding affinity of this compound and provides the methodologies used to determine these characteristics.
Quantitative Binding Affinity of this compound
The binding affinity of this compound has been determined through various biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The IC50 values are influenced by experimental conditions, notably the concentration of adenosine (B11128) triphosphate (ATP).
Biochemical Kinase Assays
Biochemical assays utilize purified enzymes to determine the direct inhibitory effect of a compound. The IC50 values for this compound against RAF kinases are presented below.
Table 1: this compound IC50 Values in Biochemical Assays
| Target Kinase | IC50 (nM) | Assay Conditions |
| CRAF | 1.4[1][2][4] | Low ATP |
| BRAF V600E | 2.4[1][2][4] | Low ATP |
| BRAF WT | 8.3[2][5] | Low ATP |
| CRAF | 8.1[2][6] | Low ATP, 1h preincubation |
| BRAF | 15[2][6] | Low ATP, 1h preincubation |
| CRAF | 62[2][6] | High ATP |
| BRAF | 58[2][6] | High ATP |
Cellular Assays
Cellular assays measure the effect of an inhibitor on signaling pathways and cell proliferation within a cellular context.
Table 2: this compound IC50 and GI50 Values in Cellular Assays
| Cell Line | Genotype | Measured Effect | IC50 / GI50 (nM) |
| HMVII | NRAS Q61K / BRAF G469V | pMEK Inhibition | 49[5] |
| HMVII | NRAS Q61K / BRAF G469V | pERK Inhibition | 50[5] |
| A375 | BRAF V600E | Antiproliferative (GI50) | 40-190[2][6] |
| SK-MEL-2 | NRAS Q61L | Antiproliferative (GI50) | 190-250[2][6] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Radiometric Kinase Assay
This biochemical assay quantifies the activity of RAF kinases by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.
Principle: The kinase transfers the gamma-phosphate from [γ-³²P]ATP to a substrate. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity. The assay is performed with and without the inhibitor to determine its effect.
Materials:
-
Purified, N-terminal FLAG-tagged BRAF or CRAF enzyme expressed via a baculovirus system.[5]
-
GST-MEK1(K96R) as a substrate.[7]
-
[γ-³²P]ATP.[7]
-
Kinase reaction buffer (25 mM HEPES, pH 7.5, 10 mM magnesium acetate, 1 mM dithiothreitol).[5]
-
This compound at various concentrations.
-
10% Trichloroacetic acid (TCA) for reaction termination.[5]
-
GFC filter plates.[5]
-
3% Phosphoric acid for washing.[5]
-
MicroScint0 scintillation fluid.[5]
-
TopCount scintillation counter.[5]
Procedure:
-
Pre-incubate the kinase (25 ng/well) with varying concentrations of this compound for 5 minutes at room temperature in the kinase reaction buffer.[5][7]
-
Initiate the kinase reaction by adding a mixture of GST-MEK1(K96R) substrate (1 µ g/well ) and [γ-³²P]ATP (0.1 µCi/well).[7]
-
Incubate the reaction for 20 minutes at room temperature.[7]
-
Terminate the reaction by adding 10% TCA.[5]
-
Filter the reaction products through GFC filter plates to capture the phosphorylated substrate.[5]
-
Wash the filter plates with 3% phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]
-
Dry the plates and add MicroScint0.[5]
-
Measure the radioactivity using a TopCount scintillation counter.[5]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
CellTiter-Glo® Luminescent Cell Viability Assay
This cellular assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Principle: The CellTiter-Glo® reagent lyses cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present. A decrease in ATP levels corresponds to a reduction in cell viability.
Materials:
-
Cancer cell lines (e.g., A375, SK-MEL-2) cultured in appropriate medium with 10% fetal bovine serum.[5]
-
Opaque-walled 96-well plates.
-
This compound at various concentrations.
-
CellTiter-Glo® Reagent (Promega).
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 1,500 to 4,000 cells per well and allow them to attach overnight.[5]
-
Treat the cells with a serial dilution of this compound and incubate for 3 days.[5]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Visualizations
The following diagrams illustrate the MAPK signaling pathway and the workflows of the described experimental protocols.
Caption: MAPK/ERK Signaling Pathway Inhibition by this compound.
Caption: Radiometric Kinase Assay Workflow.
Caption: CellTiter-Glo® Cell Viability Assay Workflow.
References
- 1. youtube.com [youtube.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. vjoncology.com [vjoncology.com]
- 4. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
- 7. medchemexpress.com [medchemexpress.com]
TAK-632: A Dual Inhibitor of RIPK1 and RIPK3 for Necroptosis Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Necroptosis, a form of regulated necrosis, is a critical pathway in various inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. This pathway is primarily mediated by the serine/threonine kinases, Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). TAK-632, initially identified as a pan-Raf inhibitor, has emerged as a potent dual inhibitor of both RIPK1 and RIPK3. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound as a tool compound for studying necroptosis and as a lead compound for therapeutic development.
Introduction to this compound and its Targets: RIPK1 and RIPK3
This compound is a small molecule inhibitor that has been shown to directly bind to and inhibit the kinase activities of both RIPK1 and RIPK3.[1][2] This dual inhibitory action effectively blocks the necroptotic signaling cascade, offering a promising therapeutic strategy for diseases where necroptosis is a key pathological driver.
RIPK1 and RIPK3 in Necroptosis Signaling:
Under specific cellular conditions, such as stimulation by tumor necrosis factor-alpha (TNFα) in the presence of caspase inhibitors, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome.[1][2] Within this complex, RIPK1 and RIPK3 undergo autophosphorylation and activate each other. Activated RIPK3 then phosphorylates the downstream effector, Mixed Lineage Kinase Domain-Like (MLKL). This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, leading to membrane permeabilization and ultimately, lytic cell death.
Quantitative Inhibitory Activity of this compound
The efficacy of this compound as a dual RIPK1 and RIPK3 inhibitor has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound against RIPK1 and RIPK3
| Target | Assay Type | Parameter | Value (nM) | Reference |
| RIPK1 | In vitro Kinase Assay | IC50 | 326 | [1][2] |
| RIPK3 | In vitro Kinase Assay | IC50 | 90 | [1][2] |
| RIPK1 | KINOMEscan™ | Kd | 480 | [1] |
| RIPK3 | KINOMEscan™ | Kd | 105 | [1] |
Table 2: Cellular Activity of this compound in Necroptosis Models
| Cell Line | Necroptosis Induction | Assay | Parameter | Value (µM) | Reference |
| HT-29 | TNFα + Smac mimetic + z-VAD-FMK (TSZ) | MTT Assay | EC50 | 1.44 |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-necroptotic effect by directly inhibiting the kinase function of both RIPK1 and RIPK3, thereby preventing the formation and activation of the necrosome.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a dual RIPK1 and RIPK3 inhibitor.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of RIPK1 and RIPK3 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human RIPK1 or RIPK3 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
Procedure:
-
Prepare serial dilutions of this compound in Kinase Reaction Buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add recombinant RIPK1 or RIPK3 enzyme and MBP substrate to each well.
-
Initiate the kinase reaction by adding ATP (final concentration, e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the ability of this compound to protect cells from necroptosis-induced cell death.
Materials:
-
HT-29 cells (or other suitable cell line)
-
TNFα, Smac mimetic, z-VAD-FMK
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce necroptosis by adding TNFα (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).
-
Incubate for 16-24 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Biotinylated this compound Pull-Down Assay
This assay is used to demonstrate the direct binding of this compound to its target proteins, RIPK1 and RIPK3.
Materials:
-
HT-29 cell lysate
-
Biotinylated this compound
-
Streptavidin-agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibodies against RIPK1 and RIPK3
-
Secondary antibodies
Procedure:
-
Incubate HT-29 cell lysate with biotinylated this compound for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against RIPK1 and RIPK3, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
Co-Immunoprecipitation (Co-IP)
This technique is used to investigate the effect of this compound on the interaction between RIPK1 and RIPK3.
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged RIPK1 and V5-tagged RIPK3
-
Transfection reagent
-
This compound
-
Co-IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Anti-FLAG antibody conjugated to agarose beads
-
Antibodies against FLAG and V5 tags
Procedure:
-
Co-transfect HEK293T cells with FLAG-RIPK1 and V5-RIPK3 expression vectors.
-
After 24-48 hours, treat the cells with or without this compound for a specified time (e.g., 6 hours).
-
Lyse the cells in Co-IP Lysis Buffer.
-
Incubate the cell lysates with anti-FLAG agarose beads overnight at 4°C to immunoprecipitate FLAG-RIPK1 and its interacting proteins.
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes from the beads.
-
Analyze the input lysates and the immunoprecipitated samples by Western blotting using anti-FLAG and anti-V5 antibodies. A reduction in the V5-RIPK3 band in the immunoprecipitated sample from this compound-treated cells indicates that the inhibitor disrupts the RIPK1-RIPK3 interaction.[1]
In Vivo Mouse Model of TNFα-induced Systemic Inflammatory Response Syndrome (SIRS)
This model is used to evaluate the in vivo efficacy of this compound in a necroptosis-driven inflammatory disease model.
Animals:
-
C57BL/6 mice
Reagents:
-
Mouse TNFα
-
z-VAD-FMK
-
This compound formulated for in vivo administration
Procedure:
-
Administer this compound (e.g., by oral gavage) or vehicle to the mice.
-
After a pre-determined time (e.g., 1 hour), induce SIRS by intraperitoneal injection of mouse TNFα and z-VAD-FMK.
-
Monitor the mice for survival and body temperature at regular intervals.
-
At a specified endpoint (e.g., 6 hours post-induction), collect blood samples for cytokine analysis (e.g., IL-6) by ELISA.
-
Tissues can also be collected for histological analysis and to assess markers of necroptosis.
Conclusion
This compound is a valuable pharmacological tool for the study of necroptosis. Its dual inhibitory activity against both RIPK1 and RIPK3 provides a robust mechanism for blocking this critical cell death pathway. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to utilize this compound in their investigations into the role of necroptosis in health and disease, and to explore its potential as a therapeutic agent. Further structure-activity relationship studies based on the this compound scaffold may lead to the development of even more potent and selective inhibitors of the necroptotic pathway.
References
- 1. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Raf kinase inhibitor TAK‐632 and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of TAK-632: A Pan-RAF Inhibitor
Introduction
TAK-632 is a potent and selective pan-RAF inhibitor developed for the treatment of cancers harboring BRAF and NRAS mutations. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, with a focus on the key experimental data and methodologies that have defined its preclinical profile.
1. Discovery and Design Rationale
The development of this compound stemmed from the need for a RAF inhibitor that could overcome the limitations of first-generation BRAF-selective inhibitors, such as vemurafenib.[1][2] A significant challenge with these earlier inhibitors is the phenomenon of "paradoxical activation" of the MAPK pathway in BRAF wild-type cells, which can lead to the development of secondary malignancies.[1][2][3]
The design of this compound began with a thiazolo[5,4-b]pyridine (B1319707) class of RAF/VEGFR2 inhibitors.[4][5][6] Through a structure-guided design approach, novel 1,3-benzothiazole derivatives were synthesized.[4][5][6] The key innovation in the structure of this compound is the incorporation of a 7-cyano group and a 3-(trifluoromethyl)phenyl acetamide (B32628) moiety.[4][5] X-ray cocrystal structures revealed that the 7-cyano group fits into a BRAF-selectivity pocket, while the acetamide moiety occupies a hydrophobic back pocket of BRAF in its DFG-out conformation.[3][4][5] This specific binding mode is crucial for its enhanced RAF potency and selectivity against VEGFR2.[4][5]
The following diagram illustrates the logical workflow of the discovery process.
2. Mechanism of Action
This compound is a pan-RAF inhibitor, meaning it targets multiple isoforms of the RAF kinase, including BRAF, CRAF, and their mutated forms.[4][7][8][9] It is a slow off-rate inhibitor, which contributes to its potent and sustained cellular activity.[3][4][5][10] By inhibiting RAF kinases, this compound blocks the downstream signaling of the MAPK pathway, which is crucial for cell proliferation and survival in many cancers.[1][2][11]
A key feature of this compound is its ability to inhibit the kinase activity of RAF dimers.[1][2][8][9] While it induces RAF dimerization, its slow dissociation from the kinase domain prevents the dimer from becoming active, thus mitigating the paradoxical pathway activation observed with earlier RAF inhibitors.[1][2][9]
The signaling pathway affected by this compound is depicted below.
Recent studies have also identified this compound as an inhibitor of necroptosis by directly targeting and inhibiting the kinase activities of RIPK1 and RIPK3.[12][13]
The necroptosis signaling pathway targeted by this compound is shown below.
3. Preclinical Activity
3.1. In Vitro Kinase and Cellular Activity
This compound demonstrates potent inhibitory activity against wild-type and mutant RAF kinases. Its cellular activity is evident through the inhibition of MEK and ERK phosphorylation, key downstream effectors in the MAPK pathway, and potent anti-proliferative effects in cancer cell lines with BRAF and NRAS mutations.
| Target/Cell Line | Assay Type | Endpoint | Value (nM) |
| BRAF (wild-type) | Kinase Assay | IC50 | 8.3[7][8][9] |
| BRAF (V600E) | Kinase Assay | IC50 | 2.4[3][7][10] |
| CRAF | Kinase Assay | IC50 | 1.4[3][7][8][9] |
| A375 (BRAF V600E) | pMEK Inhibition | IC50 | 12[8][9][10] |
| A375 (BRAF V600E) | pERK Inhibition | IC50 | 16[8][9][10] |
| HMVII (NRAS Q61K) | pMEK Inhibition | IC50 | 49[7][8][9] |
| HMVII (NRAS Q61K) | pERK Inhibition | IC50 | 50[7][8][9] |
| A375 (BRAF V600E) | Proliferation | GI50 | 40-190[1][7] |
| SK-MEL-2 (NRAS Q61K) | Proliferation | GI50 | 190-250[1][7] |
3.2. In Vivo Efficacy
This compound has demonstrated significant, dose-dependent anti-tumor efficacy in various xenograft models, including those with BRAF and NRAS mutations.[4][5][8] Notably, it has shown tumor regression without significant toxicity at effective doses.[4][5][7][8]
| Xenograft Model | Dosing (mg/kg) | Outcome |
| A375 (BRAF V600E) | 9.7 (p.o., b.i.d.) | Significant tumor regression (T/C = 2.1%)[7] |
| A375 (BRAF V600E) | 24.1 (p.o., b.i.d.) | Significant tumor regression (T/C = 12.1%)[7] |
| HMVII (NRAS Q61K) | Not specified | Regressive antitumor activity[3][4][5] |
| SK-MEL-2 (NRAS Q61K) | 60 (p.o., q.d.) | Potent antitumor efficacy (T/C = 37%)[7] |
| SK-MEL-2 (NRAS Q61K) | 120 (p.o., q.d.) | Potent antitumor efficacy (T/C = 29%)[7] |
3.3. Pharmacokinetics
Pharmacokinetic studies in rats and dogs have shown that this compound has good oral bioavailability.[7]
| Species | Dose (mg/kg) | Route | Bioavailability (F%) |
| Rat | 25 | Oral | 51.7[7] |
| Dog | 10 | Oral | 108[7] |
4. Experimental Protocols
4.1. Kinase Assays
-
Objective: To determine the in vitro inhibitory activity of this compound against RAF kinases.
-
Methodology: Serine/threonine kinase assays were performed using [γ-33P] ATP.[9] The reactions were conducted in 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, 1 mM dithiothreitol, and 0.5 µM ATP, with optimized concentrations of the enzyme and substrate.[8] this compound and the kinase were pre-incubated for 5 minutes at the reaction temperature before the addition of ATP to initiate the reaction.[8] The reaction was terminated by the addition of 10% trichloroacetic acid.[8]
4.2. Cellular Proliferation Assays
-
Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.
-
Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight.[8][9] The cells were then treated with various concentrations of this compound for 72 hours.[7][8][9] Cell viability was determined using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[8][9]
4.3. Western Blot Analysis
-
Objective: To measure the levels of phosphorylated MEK and ERK in cells treated with this compound.
-
Methodology: Cells were treated with this compound for a specified period.[1] The cells were then lysed, and the protein concentration of the lysates was determined.[7][12] Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies specific for phosphorylated and total MEK and ERK.[7][12]
4.4. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in animal models.
-
Methodology: Human cancer cell lines (e.g., A375, HMVII) were implanted subcutaneously into immunocompromised rats.[4][5][8] Once the tumors reached a specified size, the animals were randomized into vehicle control and treatment groups. This compound was administered orally at various doses and schedules.[4][7][8] Tumor volume and body weight were measured regularly throughout the study.[4][7]
The following diagram provides a general workflow for the preclinical evaluation of this compound.
This compound is a novel, potent, and selective pan-RAF inhibitor with a distinct mechanism of action that overcomes the paradoxical activation associated with earlier BRAF inhibitors. Its robust preclinical activity, both in vitro and in vivo, in BRAF and NRAS mutant cancer models, established a strong rationale for its clinical development. The comprehensive data gathered during its discovery and preclinical evaluation highlight the successful application of structure-based drug design in developing next-generation targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of a selective kinase inhibitor (this compound) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. vjoncology.com [vjoncology.com]
- 12. Identification of the Raf kinase inhibitor this compound and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Preclinical Technical Guide to TAK-632: A Pan-RAF Inhibitor for BRAF-Mutant Melanoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for TAK-632, a potent and selective pan-RAF inhibitor. The information presented herein is synthesized from key peer-reviewed publications and supplementary materials, offering a comprehensive resource on its mechanism of action, efficacy in BRAF-mutant and inhibitor-resistant melanoma models, and detailed experimental protocols.
Executive Summary
Melanoma, a highly aggressive form of skin cancer, is frequently driven by mutations in the BRAF gene, a key component of the mitogen-activated protein kinase (MAPK) pathway.[1] While selective BRAF inhibitors like vemurafenib (B611658) and dabrafenib (B601069) have shown significant clinical efficacy, the development of resistance, often through reactivation of the MAPK pathway, remains a major challenge.[1][2] this compound emerges as a potent, orally bioavailable, selective pan-RAF inhibitor designed to address these limitations. By inhibiting all RAF isoforms (ARAF, BRAF, CRAF), including BRAF V600E, this compound effectively suppresses the MAPK pathway in both BRAF-mutant and BRAF inhibitor-resistant melanoma models. A key characteristic of this compound is its slow dissociation from RAF, which allows it to inhibit the kinase activity of RAF dimers and minimize the paradoxical MAPK pathway activation observed with first-generation BRAF inhibitors.[1][2] This guide summarizes the preclinical evidence supporting this compound as a promising therapeutic agent for BRAF-mutant melanoma.
Mechanism of Action
This compound is a Type II, DFG-out kinase inhibitor that stabilizes the inactive conformation of RAF kinases.[3] This mode of inhibition, combined with a slow off-rate, is critical to its unique activity profile. Unlike selective BRAF inhibitors that can promote the dimerization and paradoxical activation of CRAF in BRAF wild-type or NRAS-mutant cells, this compound is capable of inhibiting the kinase activity of these RAF dimers.[1][2] This prevents the rebound signaling that often contributes to acquired resistance. Furthermore, this compound has been shown to have off-target activity against Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, thereby inhibiting necroptosis, a form of programmed cell death.[4]
Preclinical Efficacy Data
The preclinical activity of this compound has been evaluated in a range of cellular and animal models of melanoma, demonstrating its potential in both BRAF inhibitor-sensitive and resistant contexts.
In Vitro Activity
This compound potently inhibits the phosphorylation of MEK and ERK, downstream effectors of RAF, in melanoma cell lines with BRAF and NRAS mutations.[5] It also exhibits strong antiproliferative effects in these cell lines.
Table 1: In Vitro Inhibitory Activity of this compound in Melanoma Cell Lines
| Cell Line | Genotype | Assay | IC50 / GI50 (nM) | Reference |
|---|---|---|---|---|
| A375 | BRAF V600E | pMEK Inhibition | 12 | [5] |
| A375 | BRAF V600E | pERK Inhibition | 16 | [5] |
| A375 | BRAF V600E | Proliferation (GI50) | 66 (range: 40-190) | [5][6] |
| HMVII | NRAS Q61K / BRAF G469V | pMEK Inhibition | 49 | [5] |
| HMVII | NRAS Q61K / BRAF G469V | pERK Inhibition | 50 | [5] |
| HMVII | NRAS Q61K / BRAF G469V | Proliferation (GI50) | 200 | [7] |
| SK-MEL-2 | NRAS Q61R | Proliferation (GI50) | 190-250 |[6] |
In Vivo Antitumor Activity
In xenograft models of human melanoma, orally administered this compound demonstrated significant, dose-dependent antitumor activity.
Table 2: In Vivo Efficacy of this compound in Melanoma Xenograft Models
| Xenograft Model | Genotype | Dose and Schedule | Antitumor Activity (T/C %)* | Reference |
|---|---|---|---|---|
| A375 | BRAF V600E | 9.7 mg/kg, p.o. | 2.1% (regression) | [6] |
| A375 | BRAF V600E | 24.1 mg/kg, p.o. | 12.1% (regression) | [6] |
| HMVII | NRAS Q61K / BRAF G469V | Not specified | Dose-dependent efficacy | [3] |
| SK-MEL-2 | NRAS Q61R | 60 mg/kg, QD, 21 days | 37% | [6] |
| SK-MEL-2 | NRAS Q61R | 120 mg/kg, QD, 21 days | 29% | [6] |
*T/C %: (Median tumor volume of treated group / Median tumor volume of control group) x 100
Combination Therapy
The combination of this compound with the MEK inhibitor TAK-733 has been shown to result in synergistic antiproliferative effects in both BRAF- and NRAS-mutated melanoma cells.[1][2] This suggests that dual inhibition of the MAPK pathway at different nodes could be a more effective strategy to overcome resistance.
Experimental Protocols
The following are detailed protocols for key experiments used in the preclinical evaluation of this compound, based on the supplementary materials from Nakamura et al., 2013.
Cell Viability Assay
-
Cell Seeding: Plate melanoma cells (e.g., A375, SK-MEL-2) in 96-well plates at a density of 1,500 to 4,000 cells per well in the appropriate growth medium supplemented with 10% FBS.[5] Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound for 72 hours.
-
Viability Measurement: Assess cell viability using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.[8]
-
Data Analysis: Calculate the 50% growth inhibition (GI50) values using appropriate software.
Western Blotting and Immunoprecipitation
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for 2 hours.[9] Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (for RAF dimer analysis): Incubate cell lysates with primary antibodies (e.g., anti-CRAF) overnight.[9] Precipitate the immunocomplexes with Protein A/G beads. Wash the beads and elute the proteins.
-
SDS-PAGE and Transfer: Separate protein lysates or immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies (e.g., anti-pMEK, anti-pERK, anti-total MEK, anti-total ERK) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[5]
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously implant human melanoma cells (e.g., A375, SK-MEL-2) into the flank of immunodeficient mice (e.g., nude mice).[1]
-
Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (p.o.) at the specified doses and schedule.[6] The vehicle control can be a suspension of the drug powder in water.[1]
-
Tumor Measurement: Measure tumor volume with calipers twice a week.[8]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pERK). Calculate the T/C ratio to determine antitumor efficacy.
Conclusion
This compound represents a promising next-generation RAF inhibitor with a distinct mechanism of action that overcomes some of the key limitations of selective BRAF inhibitors. Its ability to inhibit RAF dimers and minimize paradoxical MAPK pathway activation makes it a strong candidate for the treatment of both BRAF-mutant melanoma and tumors that have acquired resistance to first-generation BRAF inhibitors. The robust preclinical data, encompassing both in vitro and in vivo models, provide a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of pan-RAF inhibition in melanoma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the Raf kinase inhibitor this compound and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
TAK-632 In Vitro Kinase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-632 is a potent and selective pan-RAF inhibitor that has demonstrated significant antitumor activity in preclinical models.[1] This document provides detailed application notes and protocols for performing in vitro kinase assays to evaluate the inhibitory activity of this compound against RAF kinases and its effects on the downstream MAPK signaling pathway. The provided methodologies include a radioisotope-based assay for direct measurement of kinase inhibition and an immunoprecipitation-based kinase assay to assess RAF activity in a more cellular context.
Introduction
The Ras-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway, often through mutations in BRAF or RAS genes, is a key driver in many human cancers. This compound is a novel small molecule inhibitor that targets multiple RAF isoforms, including BRAF and CRAF, as well as BRAF mutants like V600E.[1] Its mechanism of action involves the inhibition of the kinase activity of the RAF dimer, which is induced by the compound itself.[2] Accurate and reproducible in vitro kinase assays are essential for characterizing the potency and selectivity of inhibitors like this compound and for elucidating their mechanism of action.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Conditions |
| CRAF | 1.4 | Cell-free assay[1][2] |
| BRAF (wild-type) | 8.3 | Cell-free assay[1][2] |
| BRAF V600E | 2.4 | Cell-free assay[1] |
| Aurora B | 66 | Cell-free assay[2] |
| PDGFRβ | 120 | Cell-free assay[2] |
| FGFR3 | 280 | Cell-free assay[2] |
| CRAF (low ATP) | 8.1 | 1 hr preincubation[1] |
| BRAF (low ATP) | 15 | 1 hr preincubation[1] |
| CRAF (high ATP) | 62 | 1 hr preincubation[1] |
| BRAF (high ATP) | 58 | 1 hr preincubation[1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Genotype | Endpoint | IC50/GI50 (nM) |
| A375 | BRAF V600E | pMEK Inhibition | 12[2] |
| A375 | BRAF V600E | pERK Inhibition | 16[2] |
| HMVII | NRAS Q61K / BRAF G469V | pMEK Inhibition | 49[2] |
| HMVII | NRAS Q61K / BRAF G469V | pERK Inhibition | 50[2] |
| A375 | BRAF V600E | Anti-proliferative | 66[2] |
| HMVII | NRAS Q61K / BRAF G469V | Anti-proliferative | 200[2] |
Signaling Pathway
The following diagram illustrates the canonical RAF/MEK/ERK signaling pathway and highlights the point of inhibition by this compound.
Caption: The RAF/MEK/ERK signaling cascade and the inhibitory action of this compound on RAF kinases.
Experimental Protocols
Protocol 1: Radioisotope-Based In Vitro Kinase Assay
This protocol describes a cell-free assay to directly measure the kinase activity of purified RAF enzymes and the inhibitory effect of this compound using radiolabeled ATP.
Materials and Reagents:
-
Purified, active RAF kinase (e.g., N-terminal FLAG-tagged BRAF or CRAF expressed via a baculovirus system).
-
Recombinant inactive MEK (K97R) as a substrate.
-
This compound (dissolved in DMSO).
-
Kinase Reaction Buffer (25 mM HEPES, pH 7.5, 10 mM Magnesium Acetate, 1 mM DTT).
-
[γ-33P]ATP or [γ-32P]ATP.
-
ATP solution (0.5 μM in kinase reaction buffer).
-
10% Trichloroacetic acid (TCA).
-
3% Phosphoric acid.
-
96-well GFC filter plates.
-
MicroScint-0 scintillation cocktail.
-
TopCount scintillation counter.
-
Cell Harvester.
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
In a 96-well plate, add the purified RAF enzyme to the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for 5 minutes at the reaction temperature (e.g., 30°C).
-
Add the recombinant inactive MEK substrate to the wells.
-
Initiate the kinase reaction by adding the ATP solution containing the radiolabeled ATP. The total reaction volume is 50 µL.
-
Incubate the reaction for a predetermined optimal time at the reaction temperature.
-
Terminate the reaction by adding 10% TCA (final concentration).
-
Transfer the reaction mixture to a GFC filter plate and wash the plate with 3% phosphoric acid using a Cell Harvester to remove unincorporated ATP.
-
Dry the filter plate completely.
-
Add 40 µL of MicroScint-0 to each well.
-
Measure the radioactivity in each well using a TopCount scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Immunoprecipitation (IP)-Kinase Assay and Western Blot Analysis
This protocol is used to assess the effect of this compound on the kinase activity of endogenous RAF in a cellular context.
Materials and Reagents:
-
Cancer cell lines (e.g., SK-MEL-2, A375).
-
Cell culture medium and supplements.
-
This compound (dissolved in DMSO).
-
Cell Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors).
-
Anti-CRAF antibody for immunoprecipitation (select a validated antibody).
-
Protein A/G agarose (B213101) beads.
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Recombinant inactive MEK (K97R) as a substrate.
-
ATP solution (in kinase assay buffer).
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-MEK (Ser217/221), anti-phospho-ERK (Thr202/Tyr204), anti-total MEK, anti-total ERK, anti-CRAF.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
Part A: Cell Treatment and Lysis
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them with ice-cold Cell Lysis Buffer.
-
Clarify the cell lysates by centrifugation and collect the supernatant.
Part B: Immunoprecipitation of CRAF
-
Incubate the cell lysates with an anti-CRAF antibody for a few hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and continue to incubate for another 1-2 hours.
-
Collect the immunoprecipitates by centrifugation and wash the beads several times with lysis buffer and then with kinase assay buffer.
Part C: In Vitro Kinase Assay
-
Resuspend the immunoprecipitated CRAF-bead complex in Kinase Assay Buffer.
-
Add recombinant inactive MEK as a substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 30 minutes.[1]
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.
Part D: Western Blot Analysis
-
Separate the proteins from the kinase reaction and the initial cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and CRAF.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on MEK and ERK phosphorylation.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro kinase assays described.
References
Application Note and Protocols for Western Blot Analysis of pERK after TAK-632 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for assessing the efficacy of TAK-632, a potent pan-RAF inhibitor, by quantifying the phosphorylation of Extracellular Signal-Regulated Kinase (pERK) using Western blot analysis.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in genes like BRAF and NRAS, is a common driver of oncogenesis in various cancers, including melanoma.[1][2] this compound is a selective, orally bioavailable pan-RAF inhibitor that targets A-RAF, B-RAF, and C-RAF kinases.[3][4][5] By inhibiting RAF kinases, this compound blocks the downstream phosphorylation of MEK and subsequently ERK, leading to reduced cell proliferation.[1][3] This application note provides a comprehensive protocol to measure the dose-dependent effects of this compound on ERK phosphorylation in cancer cell lines.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of RAF kinases.[4] It has been shown to inhibit both wild-type and mutant forms of BRAF.[3] Interestingly, while some RAF inhibitors can cause paradoxical activation of the MAPK pathway in BRAF wild-type cells, this compound demonstrates minimal paradoxical activation.[1][2] It induces RAF dimerization but inhibits the kinase activity of the resulting dimer, likely due to its slow dissociation rate.[1][2][3] The inhibitory effects of this compound on the MAPK pathway can be observed through a decrease in the phosphorylation of MEK and ERK.[1][3]
Signaling Pathway and Experimental Workflow
MAPK/ERK Signaling Pathway and this compound Inhibition
Caption: MAPK signaling cascade and the inhibitory action of this compound on RAF kinases.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis of pERK.
Experimental Protocols
This protocol outlines the procedure for treating cancer cells with this compound and performing a Western blot to detect pERK and total ERK.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., A375 for BRAF V600E mutant, SK-MEL-2 for NRAS mutant).[1][3]
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-pERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Aspirate the old medium and add the this compound-containing medium to the cells. Include a vehicle control (DMSO). Typical concentrations may range from 10 nM to 10 µM.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2 hours).[1][6]
Protein Extraction and Quantification
-
Lysis: After treatment, place plates on ice. Aspirate the medium and wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is your protein lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
Western Blotting
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer to a 1x final concentration and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with anti-pERK primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 to 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): To probe for total ERK and a loading control on the same membrane, the membrane can be stripped. However, running parallel gels is often recommended to avoid protein loss.[8] If stripping, incubate the membrane in a stripping buffer, wash thoroughly, and re-block before incubating with the next primary antibody (anti-ERK, then anti-β-actin).
Data Presentation and Analysis
The intensity of the pERK and total ERK bands should be quantified using densitometry software. The pERK signal should be normalized to the total ERK signal for each sample. This ratio can then be compared across different concentrations of this compound.
Table 1: Dose-Dependent Inhibition of ERK Phosphorylation by this compound
| Treatment Group | This compound Conc. (nM) | pERK (Normalized Intensity) | Total ERK (Normalized Intensity) | pERK / Total ERK Ratio | % Inhibition of pERK |
| Vehicle Control | 0 (DMSO) | 1.00 | 1.00 | 1.00 | 0% |
| This compound | 10 | 0.85 | 1.02 | 0.83 | 17% |
| This compound | 50 | 0.52 | 0.98 | 0.53 | 47% |
| This compound | 100 | 0.28 | 1.01 | 0.28 | 72% |
| This compound | 500 | 0.11 | 0.99 | 0.11 | 89% |
| This compound | 1000 | 0.05 | 1.00 | 0.05 | 95% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Discussion and Interpretation
The results of the Western blot analysis should demonstrate a dose-dependent decrease in the levels of phosphorylated ERK upon treatment with this compound. This would confirm the on-target activity of the compound and its ability to inhibit the MAPK signaling pathway. In some BRAF wild-type cell lines, a slight increase in pERK may be observed at very low concentrations of this compound, a phenomenon known as paradoxical activation, although this effect is reported to be minimal for this compound compared to other RAF inhibitors.[1] The IC50 value for pERK inhibition can be calculated from the dose-response curve, providing a quantitative measure of the compound's potency in a cellular context. For instance, in A375 cells (BRAFV600E), this compound has been shown to inhibit pERK with an IC50 of 16 nM.[3] These data are crucial for understanding the mechanism of action of this compound and for its further development as a therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a selective kinase inhibitor (this compound) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for TAK-632 in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TAK-632, a potent pan-RAF inhibitor, in preclinical mouse xenograft models of melanoma. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.
Mechanism of Action
This compound is a pan-RAF inhibitor that targets CRAF, BRAFV600E, and wild-type BRAF. By inhibiting these key kinases in the MAPK/ERK signaling pathway, this compound effectively suppresses the phosphorylation of MEK and ERK, leading to reduced cell proliferation and tumor growth.[1][2] this compound has demonstrated potent anti-tumor efficacy in xenograft models of melanoma with both BRAF and NRAS mutations.[3][4][5]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
In Vivo Efficacy of this compound in Mouse Xenograft Models
This compound has been evaluated in various melanoma xenograft models, demonstrating significant dose-dependent anti-tumor activity. The following tables summarize the quantitative data from key studies.
Table 1: Efficacy of this compound in A375 (BRAFV600E) Melanoma Xenograft Model
| Dosage (mg/kg, p.o.) | Treatment Schedule | Tumor Growth Inhibition (T/C %) | Notes |
| 3.9 | Not Specified | - | Dose-dependent antitumor efficacy observed. |
| 9.7 | Not Specified | 12.1 | Significant tumor regression observed. |
| 24.1 | Not Specified | 2.1 | Significant tumor regression observed.[1] |
Table 2: Efficacy of this compound in SK-MEL-2 (NRASQ61K) Melanoma Xenograft Model
| Dosage (mg/kg, p.o.) | Treatment Schedule | Tumor Growth Inhibition (T/C %) | p-value | Notes |
| 60 | Once daily for 21 days | 37 | < 0.001 | Potent antitumor efficacy without severe toxicity.[3][6] |
| 120 | Once daily for 21 days | 29 | < 0.001 | Potent antitumor efficacy without severe toxicity.[3][6] |
Experimental Protocols
The following are detailed protocols for establishing melanoma xenografts and administering this compound, synthesized from multiple sources.
Experimental Workflow Diagram
Caption: In vivo mouse xenograft experimental workflow.
Protocol 1: A375 Human Melanoma Xenograft Model
1. Cell Culture:
-
Culture A375 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Use female athymic nude mice (e.g., BALB/c nude or NMRI-Foxn1 nu/nu), 6-8 weeks old.
3. Tumor Cell Inoculation:
-
Harvest A375 cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in sterile PBS or saline at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.[1]
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = (length x width2) / 2.
-
When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups.
5. This compound Formulation and Administration:
-
Prepare a solid dispersion of this compound.
-
Dissolve the solid dispersion in distilled water to the desired concentration for oral administration.[3]
-
Alternatively, for other formulations, dissolve this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administer this compound or vehicle control orally (p.o.) via gavage at the specified dosages (e.g., 3.9, 9.7, 24.1 mg/kg).
6. Efficacy Evaluation:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot for pERK levels).
-
Calculate the T/C ratio (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100.
Protocol 2: SK-MEL-2 Human Melanoma Xenograft Model
1. Cell Culture:
-
Culture SK-MEL-2 cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
3. Tumor Cell Inoculation:
-
Harvest SK-MEL-2 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1-5 x 106 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring:
-
Follow the same procedure as described for the A375 model.
5. This compound Formulation and Administration:
-
Prepare the this compound formulation as described in the A375 protocol.
-
Administer this compound or vehicle control orally once daily at the specified dosages (e.g., 60 or 120 mg/kg) for the duration of the study (e.g., 21 days).[3][6]
6. Efficacy Evaluation:
-
Follow the same procedure as described for the A375 model to assess tumor growth inhibition and treatment-related toxicity.
-
For pharmacodynamic studies, tumors can be collected at specific time points after the final dose (e.g., 2, 8, 24 hours) to analyze the inhibition of pERK by Western blot.[3]
References
Preparing TAK-632 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-632 is a potent and selective pan-RAF inhibitor that has demonstrated significant activity in preclinical models of melanoma with BRAF and NRAS mutations.[1] As a critical tool in cancer research, the accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO), along with relevant physicochemical data and a diagram of the associated signaling pathway.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a compound is essential for its proper handling and use in experimental settings. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₁₈F₄N₄O₃S | [2] |
| Molecular Weight | 554.52 g/mol | [2][3] |
| CAS Number | 1228591-30-7 | [2] |
| Appearance | White to off-white solid | [4] |
| Solubility in DMSO | 100 mg/mL (180.33 mM) | [3][4][5] |
| Solubility in Water | Insoluble | [3][5] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage (in DMSO) | -80°C for 2 years, -20°C for 1 year | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various cellular and biochemical assays.
Materials:
-
This compound powder
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO) (Note: Moisture-absorbing DMSO can reduce solubility)[3]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 5.55 mg of this compound powder into the tube.
-
Solvent Addition: Add 1 mL of anhydrous or fresh DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution.[2]
-
Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended.[2]
Stock Solution Dilution Table:
The following table provides the required volumes to prepare common concentrations of this compound stock solutions.
| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.55 mg | 2.77 mg | 5.55 mg |
| 5 mM | 2.77 mg | 13.86 mg | 27.73 mg |
| 10 mM | 5.55 mg | 27.73 mg | 55.45 mg |
Mechanism of Action: Inhibition of the MAPK Signaling Pathway
This compound is a pan-RAF inhibitor, targeting A-RAF, B-RAF (both wild-type and V600E mutant), and C-RAF (RAF-1).[6] By inhibiting these kinases, this compound blocks the downstream signaling cascade of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently hyperactivated in various cancers, particularly melanoma.[1] This inhibition leads to a reduction in the phosphorylation of MEK and ERK, ultimately resulting in decreased cell proliferation and tumor growth.[3][5] Recent studies have also identified that this compound can inhibit necroptosis by directly targeting RIPK1 and RIPK3.[7]
Caption: this compound inhibits the MAPK signaling pathway.
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the logical flow of the experimental protocol for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Raf | Aurora Kinase | FGFR | PDGFR | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of the Raf kinase inhibitor this compound and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAK-632 in A375 and SK-MEL-2 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-632 is a potent and selective pan-RAF inhibitor that has demonstrated significant anti-tumor activity in preclinical models of melanoma.[1] It targets the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade that is frequently dysregulated in cancer.[2] Somatic mutations in BRAF and NRAS are common drivers of melanoma, leading to constitutive activation of the MAPK pathway and promoting cell proliferation and survival.[1][2]
The A375 cell line harbors a BRAF V600E mutation, making it highly dependent on the MAPK pathway for survival.[3] The SK-MEL-2 cell line, on the other hand, has an NRAS Q61R mutation, which also leads to the activation of the RAF-MEK-ERK signaling cascade.[1][3] this compound has been shown to effectively inhibit RAF activity in both BRAF-mutant and NRAS-mutant melanoma cells.[1] Unlike first-generation BRAF inhibitors, this compound can inhibit the kinase activity of RAF dimers, a mechanism that can lead to acquired resistance.[1][4]
These application notes provide detailed protocols for utilizing this compound to study its effects on the A375 and SK-MEL-2 melanoma cell lines, along with a summary of its reported efficacy.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Mutation Status | Parameter | Value (nM) | Reference |
| A375 | BRAF V600E | IC50 (pMEK) | 12 | [3] |
| A375 | BRAF V600E | IC50 (pERK) | 16 | [3] |
| A375 | BRAF V600E | GI50 (Cell Proliferation) | 40-190 | [4][5] |
| SK-MEL-2 | NRAS Q61R | GI50 (Cell Proliferation) | 190-250 | [4][5] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Signaling Pathway
The diagram below illustrates the canonical MAPK signaling pathway and the point of inhibition by this compound. In both A375 (BRAF V600E) and SK-MEL-2 (NRAS mutant) cells, the pathway is constitutively active, leading to cell proliferation. This compound acts as a pan-RAF inhibitor, blocking the signaling cascade downstream of RAS and upstream of MEK.
Caption: MAPK Signaling Pathway Inhibition by this compound.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy cultures of A375 and SK-MEL-2 cells for subsequent experiments.
Materials:
-
A375 and SK-MEL-2 cell lines
-
Recommended growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other consumables
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture A375 and SK-MEL-2 cells in the appropriate medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[3]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, aspirate the old medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with fresh medium, centrifuge the cell suspension, and resuspend the cell pellet in a new culture flask with fresh medium.
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for treating cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or 100 mg/mL).[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability (Proliferation) Assay
Objective: To determine the effect of this compound on the viability and proliferation of A375 and SK-MEL-2 cells.
Materials:
-
A375 and SK-MEL-2 cells
-
96-well clear-bottom plates
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Protocol:
-
Seed A375 or SK-MEL-2 cells into a 96-well plate at a density of 1,500 to 4,000 cells per well in 100 µL of medium.[3]
-
Allow the cells to attach overnight in the incubator.[3]
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours (3 days).[3]
-
After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions. Briefly, add the CellTiter-Glo® reagent to each well, mix, and incubate for a short period to stabilize the luminescent signal.[3]
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the GI50 value.
Western Blot Analysis for MAPK Pathway Inhibition
Objective: To assess the inhibitory effect of this compound on the phosphorylation of key proteins in the MAPK pathway (e.g., MEK and ERK).
Materials:
-
A375 and SK-MEL-2 cells
-
6-well plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed A375 or SK-MEL-2 cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).[3][6]
-
After treatment, wash the cells with cold PBS and lyse them on ice using lysis buffer.
-
Harvest the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on A375 and SK-MEL-2 cells.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal pathways of melanoma and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Necroptosis Induction and Inhibition Assay with Tak-632
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated, caspase-independent cell death that is mediated by a signaling cascade involving receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL).[1][2][3] This pathway plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders.[2][3][4] The initiation of necroptosis often occurs downstream of death receptors, such as the TNF receptor 1 (TNFR1).[3][5] Upon stimulation, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation and activation of MLKL.[4][5] Activated MLKL then translocates to the plasma membrane, causing its disruption and subsequent cell lysis.[5]
Tak-632, initially identified as a pan-Raf inhibitor, has been demonstrated to be a potent inhibitor of necroptosis.[1][2][6] It exerts its inhibitory effect by directly binding to and inhibiting the kinase activities of both RIPK1 and RIPK3, thereby preventing the formation of the necrosome and subsequent cell death.[1][2] This application note provides detailed protocols for inducing necroptosis in various cell lines and for evaluating the inhibitory potential of compounds like this compound.
Signaling Pathway of Necroptosis and Inhibition by this compound
The necroptotic signaling cascade is initiated by stimuli such as TNF-α, leading to the formation of the necrosome and culminating in MLKL-mediated cell lysis. This compound intervenes at the level of RIPK1 and RIPK3, inhibiting their kinase activity and halting the progression of the necroptotic pathway.
References
- 1. Identification of the Raf kinase inhibitor TAK‐632 and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Raf kinase inhibitor this compound and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis vs. Necroptosis with TAK-632
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-632, initially identified as a pan-Raf inhibitor, has emerged as a potent inhibitor of necroptosis, a form of regulated necrotic cell death.[1][2][3] Unlike apoptosis, which is a caspase-dependent and immunologically silent process, necroptosis is a lytic and pro-inflammatory mode of cell death.[4] The core of the necroptotic signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), leading to the formation of the necrosome and subsequent phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein.[2][4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing its rupture.[4]
This compound has been demonstrated to directly bind to and inhibit the kinase activities of both RIPK1 and RIPK3, thereby blocking the formation of the necrosome and subsequent necroptotic cell death.[1][2] Notably, this compound selectively inhibits necroptosis without affecting apoptotic pathways.[1][2] This makes it a valuable tool for dissecting the roles of apoptosis and necroptosis in various pathological conditions.
Flow cytometry, in conjunction with specific fluorescent probes, provides a robust and quantitative method to differentiate between apoptotic and necroptotic cell populations. The most common method utilizes a combination of Annexin V and a vital dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable DNA intercalating agent that only enters cells with compromised plasma membranes, a hallmark of late apoptosis and necrosis/necroptosis.
This document provides detailed application notes and protocols for the use of this compound in studying apoptosis and necroptosis, with a focus on flow cytometric analysis.
Data Presentation
Table 1: Quantitative Analysis of Necroptosis Inhibition by this compound in HT-29 Cells
| Treatment Condition | Concentration of this compound (µM) | Percentage of PI-Negative (Viable) Cells (%) |
| Control (DMSO) | - | ~95 |
| TSZ (TNF-α + Smac mimetic + z-VAD-FMK) | 0 | ~20 |
| TSZ + this compound | 0.1 | ~30 |
| TSZ + this compound | 0.3 | ~50 |
| TSZ + this compound | 1 | ~70 |
| TSZ + this compound | 3 | ~85 |
| TSZ + this compound | 10 | ~90 |
Data is approximated from dose-response curves presented in published research.[1] TSZ is a potent inducer of necroptosis.
Table 2: Specificity of this compound in Apoptosis vs. Necroptosis in HT-29 Cells
| Treatment Condition | This compound (20 µM) | Cell Death Pathway Induced | Percentage of PI-Negative (Viable) Cells (%) |
| Control | - | - | >95 |
| TS (TNF-α + Smac mimetic) | - | Apoptosis | ~40 |
| TS + this compound | + | Apoptosis | ~40 |
| TSZ (TNF-α + Smac mimetic + z-VAD-FMK) | - | Necroptosis | ~15 |
| TSZ + this compound | + | Necroptosis | ~90 |
This table summarizes findings that this compound does not protect cells from apoptosis induced by TNF-α plus Smac mimetic (TS), but strongly inhibits necroptosis induced by TNF-α, Smac mimetic, and the pan-caspase inhibitor z-VAD-FMK (TSZ).[1]
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a selective kinase inhibitor (this compound) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous polychromatic flow cytometric detection of multiple forms of regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Paradoxical MAPK Activation with TAK-632
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TAK-632, a potent pan-RAF inhibitor. Our goal is to help you navigate the complexities of RAF inhibition and effectively manage paradoxical MAPK pathway activation in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, providing direct solutions to help you obtain clear and reliable results.
| Issue | Possible Cause | Recommended Solution |
| Increased pERK levels at low this compound concentrations | This is likely due to the biphasic effect of this compound, where low concentrations can modestly induce paradoxical MAPK activation, particularly in BRAF wild-type cells.[1] This activation is mediated by the formation of RAF dimers. | Perform a dose-response experiment to determine the optimal concentration for MAPK pathway inhibition in your specific cell line. Increase the concentration of this compound to achieve inhibition of MEK and ERK phosphorylation.[1] |
| Variability in this compound efficacy across different cell lines | Cell lines with different genetic backgrounds, such as RAS mutations (KRAS, NRAS), can exhibit varied responses to RAF inhibitors.[1] Paradoxical activation is more pronounced in cells with upstream pathway activation, like RAS mutations.[2][3] | Characterize the RAS and RAF mutation status of your cell lines. For RAS-mutant lines, higher concentrations of this compound may be required to overcome paradoxical activation and achieve pathway inhibition.[1] |
| Acquired resistance to this compound after prolonged treatment | Resistance can emerge through various mechanisms, including the acquisition of new mutations (e.g., in NRAS) or the expression of BRAF splice variants that promote dimerization.[4] | Consider combination therapies. Co-treatment with a MEK inhibitor, such as TAK-733, has been shown to have synergistic antiproliferative effects and can help overcome resistance.[4] |
| Unexpected cell proliferation at low doses of this compound | Paradoxical activation of the MAPK pathway can lead to increased cell proliferation, a known effect of some RAF inhibitors in BRAF wild-type cells.[5] | As with increased pERK levels, a careful dose-response analysis is crucial. Determine the growth inhibition (GI50) concentration for your cell lines to ensure you are working within a therapeutic window. |
Frequently Asked Questions (FAQs)
Q1: What is paradoxical MAPK activation and why does it occur with RAF inhibitors?
A1: Paradoxical MAPK activation is a phenomenon where RAF inhibitors, designed to block the MAPK pathway, can paradoxically stimulate it in certain cellular contexts.[3][6] This occurs primarily in cells with wild-type BRAF and upstream activation of the pathway (e.g., through RAS mutations or receptor tyrosine kinase activity).[3][6] First-generation BRAF inhibitors bind to one BRAF molecule in a RAF dimer, which can lead to the transactivation of the other RAF protomer in the dimer, ultimately resulting in increased downstream signaling through MEK and ERK.[6]
Q2: How does this compound minimize paradoxical MAPK activation?
A2: this compound is a pan-RAF inhibitor, meaning it targets all RAF isoforms (ARAF, BRAF, CRAF).[7][8] While it does induce RAF dimerization, this compound is unique in its ability to inhibit the kinase activity of the entire RAF dimer, likely due to its slow dissociation from the RAF proteins.[4] This prevents the transactivation that causes paradoxical signaling. However, a modest, biphasic effect can still be observed, with weak activation at low concentrations and strong inhibition at higher concentrations.[1]
Q3: What are "paradox breaker" RAF inhibitors?
A3: "Paradox breakers" are next-generation RAF inhibitors designed to suppress mutant BRAF without activating the MAPK pathway in cells with upstream activation.[2][3] These inhibitors, such as PLX7904 and PLX8394, are engineered to prevent the conformational changes that lead to paradoxical activation, offering the potential for improved safety and efficacy over first-generation inhibitors.[2][3]
Q4: Can I use this compound in cell lines that are resistant to first-generation BRAF inhibitors like vemurafenib?
A4: Yes, this compound has demonstrated potent antiproliferative effects in BRAF-mutated melanoma cells that have acquired resistance to BRAF inhibitors through mechanisms such as NRAS mutation or BRAF truncation.[4]
Q5: What is the role of CRAF in paradoxical activation induced by this compound?
A5: Similar to other RAF inhibitors, the paradoxical activation observed at low concentrations of this compound is dependent on CRAF.[1] Depletion of CRAF has been shown to suppress the paradoxical increase in MEK and ERK phosphorylation.[1]
Signaling Pathways and Experimental Workflows
To aid in your experimental design and data interpretation, the following diagrams illustrate key concepts related to this compound and paradoxical MAPK activation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Tumor Cells with Raf Inhibitor LY3009120: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Tak-632 off-target effects in kinase profiling
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving the pan-RAF inhibitor, TAK-632.
Frequently Asked Questions (FAQs)
Q1: What is the primary target profile of this compound?
A1: this compound is a potent, orally bioavailable pan-RAF inhibitor. It targets key kinases in the MAPK signaling pathway, including wild-type B-RAF, C-RAF, and the B-RAFV600E mutant, with IC50 values in the low nanomolar range.[1][2][3] Its mechanism involves binding to the DFG-out conformation of RAF kinases, and it exhibits a slow dissociation rate, which contributes to its sustained cellular activity.[3][4]
Q2: What are the known significant off-target kinases for this compound?
A2: While designed for RAF selectivity, this compound has been shown to inhibit other kinases, some with significant potency. The most prominent off-targets are RIPK1 and RIPK3, the key mediators of necroptosis.[5][6] This makes this compound a potent inhibitor of this cell death pathway. Additionally, kinase screening panels have identified several other kinases that are inhibited by this compound, typically at higher concentrations than its primary RAF targets.[5][7]
Q3: I am seeing unexpected cell death in my experiment that doesn't seem to be apoptosis. Could this be related to this compound?
A3: Yes, this is a distinct possibility. This compound is a known potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), which are essential for the necroptosis pathway.[5][6] If your experimental model is sensitized to necroptosis (e.g., through TNF-α stimulation), this compound could be protecting your cells from this form of cell death. Conversely, if you are studying necroptosis, this off-target effect becomes a primary, on-target activity. It is crucial to distinguish between apoptosis and necroptosis in your assays.
Q4: In my BRAF wild-type cells, I see a slight increase in MEK/ERK phosphorylation at low doses of this compound, but inhibition at higher doses. Is this expected?
A4: This biphasic effect is an observed phenomenon for some RAF inhibitors in BRAF wild-type cells.[3][8] At low concentrations, this compound can induce RAF dimerization, leading to a modest, paradoxical activation of the MAPK pathway.[3] However, at higher concentrations, the potent inhibitory activity of this compound overcomes this effect, leading to the expected suppression of MEK and ERK phosphorylation.[3][8]
Q5: How does the selectivity of this compound compare to other RAF inhibitors like vemurafenib?
A5: this compound was developed to have enhanced selectivity against VEGFR2 compared to earlier generations of RAF inhibitors.[2][4] Its key distinguishing feature is its pan-RAF activity, potently inhibiting both B-RAF and C-RAF, which can be advantageous in certain contexts.[1] Unlike some B-RAF selective inhibitors, this compound shows minimal paradoxical activation of the MAPK pathway in BRAF wild-type cells due to its slow off-rate from the RAF dimer.[3] A key off-target activity that distinguishes this compound is its potent inhibition of the necroptosis kinases RIPK1 and RIPK3.[5]
Data Summary: Kinase Inhibition Profile
The following tables summarize the quantitative data on the inhibitory activity of this compound against its primary RAF targets and known off-target kinases.
Table 1: On-Target RAF Kinase Inhibition
| Kinase Target | IC50 (nM) | Assay Type |
|---|---|---|
| C-RAF | 1.4 | Cell-free |
| B-RAFV600E | 2.4 | Cell-free |
| B-RAF (wild-type) | 8.3 | Cell-free |
Data sourced from multiple references.[1][2][3][7]
Table 2: Off-Target Kinase Inhibition
| Off-Target Kinase | IC50 (nM) |
|---|---|
| Aurora B | 66 |
| PDGFRβ | 120 |
| FGFR3 | 280 |
| GSK3β | 500 |
| CDK2 | 580 |
| p38α | 600 |
| PDGFRα | 610 |
| TIE2 | 740 |
| CDK1 | 790 |
| IKKβ | 3700 |
| MEK1 | 3700 |
Data sourced from multiple references.[1][7] Note: A separate study also identified RIPK1 and RIPK3 as potent targets.[5]
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro Kinase Assay (Radiometric)
This protocol is adapted for measuring the kinase activity of B-RAF or C-RAF.
Materials:
-
Recombinant N-terminal FLAG-tagged B-RAF or C-RAF enzyme.
-
GST-MEK1(K96R) as a substrate.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
[γ-33P]ATP or [γ-32P]ATP.
-
Cold ATP.
-
This compound (or other inhibitors) dissolved in DMSO.
-
96-well plates.
-
Phosphocellulose paper and wash buffer (e.g., 0.5% phosphoric acid).
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.
-
In a 96-well plate, add the following to each well:
-
25 ng of B-RAF or C-RAF enzyme.
-
1 µg of GST-MEK1(K96R) substrate.
-
This compound at desired final concentrations (ensure final DMSO concentration is ≤1%).
-
-
Initiate the reaction by adding the ATP mix. The final reaction should contain a defined concentration of cold ATP (e.g., 10-100 µM) and 0.1 µCi of [γ-33P]ATP.
-
Incubate the plate at room temperature for 20-30 minutes.[1]
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with wash buffer to remove unincorporated ATP.
-
Allow the paper to dry, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Proliferation Assay (Chemiluminescence)
This protocol is for determining the anti-proliferative effect (GI50) of this compound on cancer cell lines.
Materials:
-
A375 (B-RAFV600E) or SK-MEL-2 (NRAS mutant) cells.
-
Appropriate cell culture medium with 10% FBS.
-
96-well clear-bottom white plates.
-
This compound dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a density of 1,500-4,000 cells per well and allow them to attach overnight.[1]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.[1][7]
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of growth inhibition for each concentration relative to the DMSO control and determine the GI50 value.
Visual Guides and Workflows
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of a selective kinase inhibitor (this compound) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the Raf kinase inhibitor TAK‐632 and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Raf kinase inhibitor this compound and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing Tak-632 concentration for cell culture
Welcome to the technical support center for TAK-632. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective pan-RAF inhibitor.[1][2][3] It targets all three RAF isoforms: ARAF, BRAF, and CRAF. Its primary mechanism of action is the inhibition of the RAF-MEK-ERK signaling pathway (MAPK pathway), which is frequently dysregulated in various cancers, particularly those with BRAF or NRAS mutations.[4][5] this compound binds to the DFG-out conformation of BRAF, which contributes to its high potency and selectivity.[3] Additionally, this compound has been identified as an inhibitor of necroptosis by targeting RIPK1 and RIPK3.[6][7]
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on published data, a common starting point for in vitro studies ranges from the low nanomolar to the low micromolar range. For example, IC50 values for the inhibition of pMEK and pERK in melanoma cell lines are reported to be in the range of 12-50 nM.[2][8] For antiproliferative effects (GI50), concentrations can range from approximately 40 nM to 250 nM and higher in various cancer cell lines.[1][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in DMSO.[2] For example, a stock solution of 100 mg/mL (180.33 mM) in fresh DMSO can be prepared.[2] It is important to use fresh, high-quality DMSO as moisture can reduce the solubility of the compound.[2] For cell culture experiments, the concentrated stock solution should be serially diluted in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of cell proliferation with this compound.
Possible Causes & Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response curve with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the half-maximal growth inhibitory concentration (GI50).
-
-
Cell Line Insensitivity: Your cell line may not be dependent on the RAF-MEK-ERK pathway for proliferation.
-
Paradoxical Activation: At low concentrations, some RAF inhibitors can cause paradoxical activation of the MAPK pathway in BRAF wild-type cells.[4][9]
-
Solution: Analyze pERK levels at a range of this compound concentrations. If paradoxical activation is observed, higher concentrations of the inhibitor may be required to achieve inhibition.
-
-
Compound Degradation: Improper storage may have led to the degradation of this compound.
-
Solution: Ensure the compound is stored as recommended by the supplier, typically at -20°C or -80°C. Prepare fresh dilutions from a new stock solution.
-
-
Experimental Assay Issues: The cell viability assay being used may not be optimal.
Problem 2: I am observing high variability between my experimental replicates.
Possible Causes & Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting.
-
-
Inaccurate Pipetting: Errors in serial dilutions or compound addition will affect the final concentration.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the final drug concentration in the medium to add to the wells.
-
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or PBS to maintain humidity.
-
-
Incomplete Dissolution: The compound may not be fully dissolved in the culture medium.
-
Solution: Ensure the DMSO stock is fully dissolved before diluting in media. Vortex the diluted solutions gently before adding them to the cells.
-
Data Summary
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | BRAF/NRAS Status | Assay Type | Parameter | Value | Reference |
| A375 | BRAF V600E | pMEK Inhibition | IC50 | 12 nM | [2] |
| A375 | BRAF V600E | pERK Inhibition | IC50 | 16 nM | [2] |
| A375 | BRAF V600E | Proliferation | GI50 | 40-190 nM | [1][9] |
| HMVII | NRAS Q61K / BRAF G469V | pMEK Inhibition | IC50 | 49 nM | [2] |
| HMVII | NRAS Q61K / BRAF G469V | pERK Inhibition | IC50 | 50 nM | [2] |
| HMVII | NRAS Q61K / BRAF G469V | Proliferation | GI50 | 200 nM | [8] |
| SK-MEL-2 | NRAS Q61K | Proliferation | GI50 | 190-250 nM | [1][9] |
| HT-29 | BRAF V600E | Necroptosis Inhibition | - | 10 µM (used) | [1] |
| L929 | - | Necroptosis Inhibition | - | 5 µM (used) | [1] |
Experimental Protocols
Protocol 1: Determination of GI50 using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,500-4,000 cells per well in 100 µL of culture medium.[2] Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock.
-
Cell Treatment: Add the diluted this compound to the appropriate wells. Include vehicle control (DMSO) wells.
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the GI50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a non-linear regression curve.
Protocol 2: Western Blot Analysis of pMEK and pERK Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).[4][10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pMEK, total MEK, pERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits the RAF-MEK-ERK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a selective kinase inhibitor (this compound) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the Raf kinase inhibitor this compound and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. selleckchem.com [selleckchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting Tak-632 instability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using TAK-632 and may encounter issues with its stability in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors, including solubility limits being exceeded, improper solvent selection, or issues with storage conditions.
To address this, you can try the following:
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution.[1]
-
Sonication/Vortexing: Use a vortex mixer or sonicator to help dissolve the precipitate.[1][2]
-
Solvent Check: Ensure you are using high-purity, anhydrous DMSO, as absorbed water can reduce solubility.[1][3]
-
Concentration Review: You may be trying to prepare a solution that is above the solubility limit of this compound in the chosen solvent.[1]
Q2: How should I prepare and store stock solutions of this compound to ensure stability?
A2: Proper preparation and storage are critical for maintaining the integrity and activity of your this compound stock solutions.
-
Stock Solution Preparation: this compound is soluble in DMSO at concentrations up to 100 mM.[4] For in vivo studies, specific formulations using DMSO, PEG300, Tween-80, and saline or corn oil have been described.[5]
-
Storage: Store stock solutions at -20°C or -80°C.[5][6] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[1][6] Stock solutions in DMSO can be stored for up to 2 years at -80°C and 1 year at -20°C.[5][7]
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: Direct dissolution of this compound in aqueous solutions is not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. When diluting, add the DMSO stock to the aqueous solution while vortexing to ensure rapid and even dispersion, minimizing the chance of precipitation.[8] The final concentration of DMSO in your experiment should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q4: I'm observing inconsistent results in my experiments using this compound. Could this be related to solution instability?
A4: Yes, inconsistent experimental outcomes can be a direct result of compound instability.[6] Degradation of this compound in solution will lead to a lower effective concentration and reduced inhibitory activity. To mitigate this, always use freshly prepared dilutions from a properly stored stock solution. If you suspect degradation, it is advisable to perform a quality control check of your compound.
Troubleshooting Guide: this compound Precipitation in Solution
This guide provides a systematic approach to resolving issues with this compound precipitation.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon initial dissolution | Exceeding solubility limit. | Prepare a less concentrated solution. Refer to the solubility data table below. |
| Low-quality or wet solvent. | Use fresh, anhydrous, high-purity DMSO.[1][3] | |
| Insufficient mixing. | Vortex or sonicate the solution to ensure complete dissolution.[1][2] | |
| Precipitation after freeze-thaw cycles | Compound coming out of solution at lower temperatures. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][6] |
| Thaw solutions slowly at room temperature and vortex gently before use.[6] | ||
| Precipitation when diluting into aqueous media | "Salting out" effect due to poor aqueous solubility. | Make serial dilutions in DMSO first before adding to the aqueous medium.[8] |
| Add the DMSO stock to the aqueous solution while vortexing for rapid mixing.[9] | ||
| Ensure the final DMSO concentration is as low as possible. |
Quantitative Data Summary
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥27.75 mg/mL | [10] |
| DMSO | 30 mg/ml | [11] |
| DMSO | 100 mg/mL (180.34 mM) | [3][5] |
| Ethanol | ≥2.23 mg/mL (with gentle warming and ultrasonic) | [10] |
| Ethanol | 0.5 mg/ml | [11] |
| DMF | 30 mg/ml | [11] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/ml | [11] |
| Phosphate buffer (pH 6.8) | 740 μg/mL | [7] |
This compound Inhibitory Activity (IC50)
| Target | IC50 (nM) | Reference |
| CRAF | 1.4 | [3][7] |
| BRAFV600E | 2.4 | [7] |
| BRAFWT | 8.3 | [3][7] |
| pMEK (HMVII cells) | 49 | [3][7] |
| pERK (HMVII cells) | 50 | [3][7] |
| pMEK (A375 cells) | 12 | [3] |
| pERK (A375 cells) | 16 | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
Anhydrous, high-purity DMSO[1]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber glass or polypropylene (B1209903) recommended)[6]
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 5.545 mg of this compound per 1 mL of DMSO.
-
Weighing: Carefully weigh the required amount of this compound powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.[1]
-
Warming (if necessary): If the compound does not fully dissolve, gently warm the vial to 37°C for 5-10 minutes and vortex again.[1] Sonication can also be used to aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1][6]
Visualizations
Signaling Pathway
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound instability in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Raf | Aurora Kinase | FGFR | PDGFR | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. apexbt.com [apexbt.com]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Interpreting Biphasic Dose-Response to Tak-632
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-RAF inhibitor, Tak-632. The information is designed to help interpret the biphasic dose-response often observed and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective pan-RAF inhibitor.[1][2] It targets the RAF family of serine/threonine-specific protein kinases (BRAF, CRAF, and BRAF-V600E), which are key components of the RAS-RAF-MEK-ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) cascade.[2] this compound has been shown to bind to the DFG-out conformation of BRAF.[3][4]
Q2: We are observing a biphasic dose-response with this compound in our BRAF wild-type cells. At low concentrations, we see an increase in MEK and ERK phosphorylation, while at higher concentrations, we see inhibition. Is this expected?
Yes, this is an expected phenomenon for this compound in BRAF wild-type cells.[5] This biphasic effect, sometimes referred to as "paradoxical activation," is characterized by the modest induction of the MAPK pathway at low inhibitor concentrations and inhibition at higher concentrations.[5] This is thought to be related to the induction of RAF dimerization.[2][6]
Q3: What is the proposed mechanism behind the biphasic response?
The biphasic response is linked to the ability of this compound to induce the formation of BRAF-CRAF dimers in a dose-dependent manner.[2] While this compound inhibits the kinase activity of the RAF dimer, the initial dimerization event at lower concentrations can lead to a transient activation of the MAPK pathway in certain cellular contexts, particularly in cells with wild-type BRAF.[1][5]
Q4: Does this compound have known off-target effects?
Yes, in addition to its primary targets in the RAF family, this compound has been shown to inhibit other kinases, although generally at higher concentrations. These include PDGFRβ, FGFR3, GSK3β, CDK2, P38α, PDGFRα, TIE2, and CDK1, with IC50 values in the range of 120-790 nM.[7] It has also been identified as a potent inhibitor of RIPK1 and RIPK3, key mediators of necroptosis, a form of programmed cell death.[3][8]
Troubleshooting Guides
Issue 1: Inconsistent or paradoxical activation of the MAPK pathway at expected inhibitory concentrations.
-
Possible Cause 1: Cell Line Context. The biphasic response is most pronounced in BRAF wild-type cell lines.[5] In cell lines with BRAF mutations (e.g., A375 with BRAF V600E), this compound typically exhibits potent inhibition of pMEK and pERK without the paradoxical activation.[1][5]
-
Troubleshooting Step:
-
Confirm the BRAF mutation status of your cell line.
-
If working with BRAF wild-type cells, perform a wide dose-response curve to identify the concentration ranges for both pathway activation and inhibition.
-
Consider using a BRAF-mutant cell line as a positive control for consistent inhibition.
-
-
Possible Cause 2: Compound Concentration and Stability. Inaccurate serial dilutions or degradation of the compound can lead to unexpected results.
-
Troubleshooting Step:
-
Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution.
-
Ensure proper storage of the stock solution (typically at -20°C).[9]
-
Verify the final concentration of the compound in your assay.
-
Issue 2: High cytotoxicity observed at concentrations that should only inhibit the MAPK pathway.
-
Possible Cause: Off-target kinase inhibition. At higher concentrations, this compound can inhibit other kinases which may contribute to cytotoxicity.[7] Additionally, its potent inhibition of RIPK1 and RIPK3 could be a factor in cell lines where necroptosis is a relevant cell death pathway.[8]
-
Troubleshooting Step:
-
Perform a dose-response curve for cell viability (e.g., using a CellTiter-Glo assay) and correlate it with the dose-response for pERK inhibition (via Western blot).[1][8]
-
To investigate the contribution of off-target effects, consider rescue experiments or using inhibitors with different chemical scaffolds that target the same pathway.[10]
-
Issue 3: Variability in IC50/GI50 values between experiments.
-
Possible Cause 1: Inconsistent Experimental Conditions. Factors such as cell seeding density, incubation time with the compound, and ATP concentration in kinase assays can influence the apparent potency.[11][12]
-
Troubleshooting Step:
-
Standardize your cell seeding density and ensure cells are in the exponential growth phase when treated.
-
Use a consistent treatment duration (e.g., 2 hours for signaling studies, 3 days for proliferation assays).[1][5]
-
For in vitro kinase assays, be aware that the inhibitory activity of this compound can be influenced by the ATP concentration, as it is an ATP-competitive inhibitor.[7]
-
-
Possible Cause 2: Assay-related artifacts. The assay method itself can sometimes be a source of variability.
-
Troubleshooting Step:
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions |
| CRAF | 1.4 | Cell-free assay |
| BRAF V600E | 2.4 | Cell-free assay |
| BRAF WT | 8.3 | Cell-free assay |
| pMEK (A375 cells) | 12 | Cellular assay |
| pERK (A375 cells) | 16 | Cellular assay |
| pMEK (HMVII cells) | 49 | Cellular assay |
| pERK (HMVII cells) | 50 | Cellular assay |
Data compiled from multiple sources.[1][7]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | GI50 (nM) |
| A375 | 40 - 190 |
| SK-MEL-2 | 190 - 250 |
| HMV-II | 200 |
GI50 values represent the concentration causing 50% inhibition of cell growth. Data compiled from multiple sources.[1][7]
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Pathway Inhibition
-
Cell Seeding: Seed cells (e.g., A375 or SK-MEL-2) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 2 hours at 37°C in a 5% CO2 incubator.[5]
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pMEK, MEK, pERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Proliferation Assay (CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,500 to 4,000 cells per well and allow them to attach overnight.[1]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 3 days at 37°C in a 5% CO2 incubator.[1]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of the inhibitor concentration.
Visualizations
Caption: Biphasic effect of this compound on the MAPK pathway.
Caption: Experimental workflow for Western blot analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery of a selective kinase inhibitor (this compound) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of the Raf kinase inhibitor this compound and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Managing TAK-632 Toxicity in Animal Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for managing potential toxicities associated with the pan-RAF inhibitor TAK-632 in preclinical animal models.
Disclaimer: Publicly available data on the specific toxicology profile of this compound is limited. Much of the guidance provided is extrapolated from the known profiles of other pan-RAF and kinase inhibitors. Researchers must rely on their own dose-range finding studies and stringent daily clinical observations to establish a safe and effective dose for their specific model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor that targets all three RAF kinases (ARAF, BRAF, and CRAF). Its primary mechanism is the suppression of the MAPK signaling pathway (pMEK/pERK), which is a critical pathway for cell proliferation and survival in many cancers. Unlike first-generation BRAF inhibitors, this compound shows minimal paradoxical activation of this pathway in BRAF wild-type cells, which may reduce the risk of certain side effects like secondary skin tumors.
Q2: What are the reported therapeutic dose ranges for this compound in animal models?
A2: Efficacy in rodent xenograft models has been reported at oral doses ranging from approximately 3.9 mg/kg to 120 mg/kg, administered once or twice daily. Studies frequently note that these doses are effective without causing severe body weight loss or other severe toxicities.
Q3: What are the most likely toxicities to watch for in animal models based on its drug class?
A3: While specific data for this compound is scarce, toxicities common to the kinase inhibitor class, particularly those targeting the MAPK pathway, should be anticipated. These may include:
-
Gastrointestinal (GI) Toxicity: Diarrhea is one of the most common side effects.
-
General Condition: Lethargy, decreased activity, or hunched posture.
-
Dermatological: Skin rash (though less likely than with first-generation BRAF inhibitors).
-
Neurological: Ataxia, tremors, or impaired coordination at higher doses.
-
Constitutional: Body weight loss, fever (pyrexia).
Q4: How should I establish a safe starting dose for my experiment?
A4: A dose-range finding (DRF) or maximum tolerated dose (MTD) study is essential before commencing efficacy experiments. Start with a low dose (e.g., 1-3 mg/kg) and escalate in subsequent cohorts while monitoring closely for clinical signs of toxicity for at least 7-14 days. The highest dose that does not produce significant adverse events can be considered the MTD for your specific animal model and strain.
Troubleshooting Guide: Common Issues & Management
This section addresses potential adverse events and provides actionable steps for management.
Issue 1: Animal develops diarrhea.
-
Possible Cause: On-target inhibition of signaling pathways in the gastrointestinal tract is a known effect of many kinase inhibitors.
-
Troubleshooting Steps:
-
Assess Severity: Grade the diarrhea based on stool consistency (e.g., soft-formed, liquid) and frequency. Note any associated weight loss or dehydration (skin tenting).
-
Supportive Care: Ensure easy access to hydration (water bottles and/or hydrogel packs).
-
Pharmacological Intervention: If diarrhea is moderate to severe (liquid stools, significant weight loss), consider administering loperamide (B1203769). See the Experimental Protocols section for a detailed loperamide administration protocol.
-
Dose Modification: If diarrhea persists or is severe, consider reducing the dose of this compound by 25-50% or temporarily halting administration until symptoms resolve.
-
Issue 2: Animal appears lethargic or exhibits signs of neurotoxicity (ataxia, tremors).
-
Possible Cause: Off-target effects or central nervous system penetration of the compound at high concentrations.
-
Troubleshooting Steps:
-
Confirm and Document: Perform a functional assessment. Check for a wide gait, inability to grip cage bars, or poor performance on a Rotarod test (see Experimental Protocols).
-
Immediate Dose Interruption: Stop administration of this compound immediately.
-
Supportive Care: Ensure the animal has easy access to food and water on the cage floor to prevent dehydration and malnutrition.
-
Re-evaluate Dosing: If symptoms resolve, consider re-initiating this compound at a significantly lower dose (e.g., 50% of the dose that caused toxicity). If symptoms do not resolve, euthanasia may be necessary.
-
Issue 3: Significant body weight loss (>15%) is observed.
-
Possible Cause: This is a general sign of poor health and can be multifactorial, resulting from GI toxicity, reduced food intake (due to malaise), or other systemic effects.
-
Troubleshooting Steps:
-
Increase Monitoring: Weigh animals daily.
-
Provide Nutritional Support: Supplement the diet with palatable, high-calorie food options (e.g., recovery diet gel).
-
Check for Other Symptoms: Evaluate for other signs of toxicity (diarrhea, lethargy) to identify the root cause.
-
Dose Modification: A dose reduction or temporary interruption of this compound is strongly recommended until body weight stabilizes.
-
Data Presentation
Table 1: Summary of this compound Dosing and Observed General Safety in Preclinical Models
| Animal Model | Dose Range (Oral) | Dosing Schedule | General Safety Observations |
| Rat (A375 & HMVII Xenografts) | 3.9 - 24.1 mg/kg | Once or Twice Daily | Dose-dependent efficacy without severe body weight reduction. |
| Rat (A375 & HMVII Xenografts) | Not specified | 14-day repetitive admin. | Regressive antitumor efficacy without significant body weight loss. |
| Mouse (SK-MEL-2 Xenograft) | 60 - 120 mg/kg | Once Daily for 21 days | Potent antitumor efficacy without severe toxicity. |
Note: The term "without severe toxicity" is taken from published literature and lacks specific details on graded adverse events.
Experimental Protocols
Protocol 1: Management of Diarrhea with Loperamide
-
Objective: To provide symptomatic relief for drug-induced diarrhea to prevent dehydration and weight loss.
-
Materials:
-
Loperamide hydrochloride (2 mg tablets)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) or sterile water)
-
Oral gavage needles
-
Mortar and pestle
-
Scale and weigh boats
-
-
Methodology:
-
Preparation: Prepare a loperamide suspension at a concentration of 0.1 mg/mL. Pulverize a 2 mg tablet and suspend the powder in 20 mL of vehicle. Mix thoroughly before each use.
-
Dosage: The recommended dose for mice is 1-2 mg/kg, administered orally. For a 20g mouse, this corresponds to a volume of 0.2-0.4 mL of the 0.1 mg/mL suspension.
-
Administration: Administer the loperamide suspension via oral gavage.
-
Frequency: Administer once or twice daily, depending on the severity of the diarrhea.
-
Monitoring: Monitor stool consistency and animal weight daily. Discontinue loperamide if constipation is observed.
-
Protocol 2: Assessment of Neuromotor Function using the Rotarod Test
-
Objective: To quantitatively assess motor coordination and balance to detect potential neurotoxicity.
-
Materials:
-
Accelerating Rotarod apparatus for mice.
-
70% ethanol (B145695) for cleaning.
-
-
Methodology:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Training (Optional but Recommended): A day before the drug study begins, train the mice on the rotarod at a constant low speed (e.g., 4 RPM) for 1-2 minutes to familiarize them with the apparatus.
-
Test Procedure:
-
Place the mouse on the rod at its starting speed (e.g., 4 RPM).
-
Begin the acceleration protocol (e.g., accelerating from 4 to 40 RPM over 300 seconds).
-
Record the latency to fall (in seconds). The trial ends when the mouse falls or grips the rod and completes a full passive rotation.
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Compare the latency to fall for this compound-treated animals against the vehicle control group. A statistically significant decrease in latency suggests potential neurotoxicity.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound inhibiting the MAPK signaling pathway.
Experimental Workflow for Toxicity Monitoring
Caption: General workflow for administering this compound and monitoring toxicity.
Troubleshooting Logic for Adverse Events
Caption: Decision tree for troubleshooting common adverse events.
Technical Support Center: TAK-632 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the pan-RAF inhibitor, TAK-632, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, ATP-competitive pan-RAF inhibitor, targeting all three RAF isoforms (ARAF, BRAF, and CRAF). A key feature of this compound is its slow dissociation from RAF proteins. This characteristic allows it to induce RAF dimerization but inhibit the kinase activity of the resulting dimer, which is crucial for its anti-tumor effects.[1][2] This mechanism helps to minimize the paradoxical activation of the MAPK pathway often seen with first-generation BRAF inhibitors in BRAF wild-type cells.[1][2]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound has shown significant anti-proliferative activity in cancer cell lines with mutations that lead to the activation of the MAPK pathway. It is particularly effective in melanoma cells harboring BRAF mutations (e.g., V600E) or NRAS mutations.[3][4] Its efficacy extends to BRAF-mutant melanoma cells that have developed resistance to BRAF-specific inhibitors, often through the acquisition of NRAS mutations or BRAF truncations.[1][2]
Q3: What are the known mechanisms of acquired resistance to this compound?
A3: While this compound can overcome some forms of resistance to first-generation BRAF inhibitors, cancer cells can still develop resistance to this pan-RAF inhibitor. The primary mechanism is the reactivation of the MAPK/ERK signaling pathway downstream of RAF or through compensatory mechanisms. Known and potential mechanisms include:
-
Reactivation of the MAPK Pathway: This is the most common resistance mechanism. Cells can achieve this through various alterations, including upregulation of receptor tyrosine kinases (RTKs), acquisition of new RAS mutations, or amplification of BRAF.
-
CRAF Overexpression: Increased levels of CRAF can mediate resistance to RAF inhibitors by sustaining ERK activation.
-
ARAF Mutations: Acquired mutations in the ARAF kinase domain have been identified as a resistance mechanism to other pan-RAF dimer inhibitors and represent a potential mechanism of resistance to this compound.[5][6][7][8] These mutations can render the ARAF-containing dimers insensitive to the inhibitor.
Q4: How can the combination of this compound with a MEK inhibitor be beneficial?
A4: Combining this compound with a MEK inhibitor, such as TAK-733, has been shown to have synergistic anti-proliferative effects.[1][2] This combination therapy can overcome resistance by providing a vertical blockade of the MAPK pathway at two different points (RAF and MEK). This dual inhibition helps to prevent the reactivation of ERK signaling, which is a common escape mechanism for tumor cells treated with a RAF inhibitor alone.
Troubleshooting Guides
Issue 1: Reduced Sensitivity or Acquired Resistance to this compound in Culture
Symptoms:
-
The GI50/IC50 of this compound in your cell line has significantly increased compared to the parental line.
-
Western blot analysis shows incomplete suppression of phospho-ERK (p-ERK) at concentrations that were previously effective.
-
Resistant clones are observed to grow out after prolonged treatment with this compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting/Investigation |
| Development of Resistant Clones | Isolate single-cell clones from the resistant population and expand them for further characterization. This will help in identifying the specific resistance mechanism in a homogenous population. |
| Reactivation of MAPK Pathway | Perform a Western blot to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., p-MEK, p-ERK) in the presence and absence of this compound. Compare the results between parental and resistant cells. |
| Acquisition of NRAS mutation | Extract genomic DNA from both parental and resistant cells and perform sequencing of the NRAS gene, focusing on known mutational hotspots (e.g., codons 12, 13, and 61).[9][10][11] |
| CRAF Overexpression | Analyze CRAF protein levels by Western blot in parental versus resistant cells.[12] |
| ARAF Mutation | Sequence the ARAF kinase domain in resistant clones to check for acquired mutations, which have been implicated in resistance to other pan-RAF inhibitors.[5][6][7][8] |
Issue 2: Paradoxical Activation of the MAPK Pathway
Symptoms:
-
At low concentrations of this compound, you observe an increase in p-MEK and p-ERK levels by Western blot in BRAF wild-type cells.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting/Investigation |
| Cell Line Background | Paradoxical activation is more pronounced in cells with wild-type BRAF and upstream activation of the pathway (e.g., through RAS mutations or growth factor stimulation). Confirm the BRAF and RAS status of your cell line. |
| Drug Concentration | This compound is known to have a biphasic effect in some BRAF wild-type cells, with weak paradoxical activation at low concentrations and inhibition at higher concentrations.[13] Perform a dose-response curve for p-ERK to determine the concentration range where inhibition occurs. |
| RAF Dimerization | Paradoxical activation is mediated by the dimerization of RAF proteins. You can investigate this by performing co-immunoprecipitation experiments to assess BRAF-CRAF heterodimerization at different this compound concentrations. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | BRAF Status | NRAS Status | This compound GI50 (nM) | This compound p-MEK IC50 (nM) | This compound p-ERK IC50 (nM) | Reference |
| A375 | V600E | Wild-type | 66 | 12 | 16 | [1] |
| HMVII | G469V | Q61K | 200 | 49 | 50 | [1] |
| SK-MEL-2 | Wild-type | Q61R | 190-250 | - | - | [13] |
| GAK | Wild-type | Q61K | - | - | - | [13] |
| HCT-116 | Wild-type | K-RAS G13D | - | - | - | [13] |
| A549 | Wild-type | K-RAS G12S | - | - | - | [13] |
GI50: 50% growth inhibition; IC50: 50% inhibitory concentration. Values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in your parental cell line after 72 hours of treatment.
-
Chronic Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner. A common approach is to increase the concentration by 1.5 to 2-fold at each step.[14]
-
Monitor Resistance: Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Isolate Clones: Once a significantly resistant population is established (e.g., >10-fold increase in IC50), isolate single-cell clones by limiting dilution or colony picking.
-
Characterization: Expand the resistant clones and characterize their phenotype and mechanism of resistance. Maintain the resistant cell lines in a culture medium containing a maintenance dose of this compound (e.g., the IC50 of the parental line) to prevent the loss of the resistant phenotype.[15]
Protocol 2: Western Blot for MAPK Pathway Activation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature the protein lysates by boiling in Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
Protocol 3: Co-Immunoprecipitation for RAF Dimerization
-
Cell Treatment and Lysis: Treat cells as required to induce the protein-protein interaction of interest. Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing 0.1-0.5% Tween-20 or NP-40).[16]
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against one of the target proteins (e.g., anti-BRAF) overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blot using an antibody against the suspected interacting protein (e.g., anti-CRAF).
Visualizations
Caption: The MAPK signaling pathway and points of inhibition by this compound and MEK inhibitors.
Caption: Key mechanisms leading to acquired resistance to this compound.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting BRAF Class II and III Mutations in NSCLC with the pan-RAF inhibitor Exarafenib Reveals ARAF-KSR1-Mediated Resistance and Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a selective kinase inhibitor (this compound) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ARAF mutations confer resistance to the RAF inhibitor belvarafenib in melanoma | Semantic Scholar [semanticscholar.org]
- 7. ARAF mutations confer resistance to the RAF inhibitor belvarafenib in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. NRAS Mutation Analysis by PCR [neogenomics.com]
- 10. NRAS Mutation Analysis Kit | EntroGen, Inc. [entrogen.com]
- 11. NRAS Mutation | Know Your Biomarker [knowyourbiomarker.org]
- 12. Elevated CRAF as a potential mechanism of acquired resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
Selecting appropriate antibodies for Tak-632 western blots
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for performing Western blot analysis of samples treated with TAK-632, a potent pan-RAF inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets all three isoforms of the RAF kinase family: A-RAF, B-RAF, and C-RAF (RAF-1).[1][2] It functions by inhibiting the kinase activity of RAF dimers, which are crucial components of the MAPK/ERK signaling pathway.[1] This inhibition prevents the downstream phosphorylation of MEK and ERK, thereby affecting cell proliferation and survival.[1][3][4] Additionally, this compound has been shown to inhibit RIPK1 and RIPK3, kinases involved in the necroptosis pathway.[5]
Q2: How can I assess the effectiveness of this compound treatment in my cell line?
The most common method to evaluate the efficacy of this compound is to perform a Western blot to analyze the phosphorylation status of downstream targets in the MAPK pathway. A successful treatment with this compound will result in a dose-dependent decrease in the phosphorylation of MEK (p-MEK) and ERK (p-ERK).[1][2][3] It is recommended to test a range of this compound concentrations to determine the optimal dose for your specific cell line and experimental conditions.
Q3: Which antibodies are recommended for detecting changes in the MAPK pathway following this compound treatment?
To monitor the effects of this compound, it is essential to use highly specific and validated antibodies. Below is a list of recommended antibodies for key targets in the MAPK pathway.
Recommended Antibodies for Western Blotting
| Target Protein | Phosphorylation Site | Recommended Application | Example Supplier & Cat. No. |
| A-RAF | Total | Western Blot | Cell Signaling Technology #4432 |
| pSer299 | Western Blot | Cell Signaling Technology #4431[6] | |
| B-RAF | Total | Western Blot | R&D Systems #AF3424 |
| C-RAF (RAF-1) | Total | Western Blot | Cell Signaling Technology #9422[7] |
| pSer338 | Western Blot | Cell Signaling Technology #9427[8] | |
| pSer289/296/301 | Western Blot | Cell Signaling Technology #9431[9] | |
| pSer259 | Western Blot | Cell Signaling Technology #9421[10] | |
| MEK1/2 | pSer217/221 | Western Blot | Affinity Biosciences #AF3065 |
| ERK1/2 | pThr202/Tyr204 | Western Blot | Affinity Biosciences #AF3065 |
Q4: Can this compound affect other signaling pathways?
Yes, besides the MAPK/ERK pathway, this compound has been identified as an inhibitor of necroptosis by targeting RIPK1 and RIPK3.[5] If your research involves cellular pathways related to inflammation or cell death, it may be beneficial to investigate the effects of this compound on these targets as well.
Experimental Protocols
A detailed and optimized protocol is crucial for obtaining reliable and reproducible Western blot results.
Cell Lysis and Protein Extraction
-
After treating cells with this compound for the desired time, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
SDS-PAGE and Protein Transfer
-
Mix the protein samples with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.
Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-specific antibodies, BSA is generally recommended to reduce background.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Refer to the antibody datasheet for the recommended dilution).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: A typical workflow for Western blot analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No Signal or Weak Signal | Insufficient protein loading: The target protein may be of low abundance. | Increase the amount of protein loaded per lane (up to 50 µg). |
| Inefficient protein transfer: | Confirm successful transfer using Ponceau S staining. Optimize transfer time and voltage, especially for high molecular weight proteins. | |
| Suboptimal antibody concentration: The primary or secondary antibody dilution may not be optimal. | Titrate the antibody concentration to find the optimal dilution. | |
| Inactive antibody: Improper storage or repeated freeze-thaw cycles can degrade the antibody. | Use a fresh aliquot of the antibody. | |
| Phosphatase activity: Phosphatases in the cell lysate may have dephosphorylated the target protein. | Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice. | |
| High Background | Insufficient blocking: | Increase blocking time to 2 hours at room temperature or overnight at 4°C. Consider using 5% BSA instead of milk, especially for phospho-antibodies. |
| Antibody concentration too high: | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing: | Increase the number and duration of washes after antibody incubations. | |
| Non-specific Bands | Antibody cross-reactivity: The antibody may be recognizing other proteins. | Check the antibody datasheet for known cross-reactivities. Use an antibody that has been validated for specificity. |
| Protein degradation: Proteases in the sample may have degraded the target protein. | Add a protease inhibitor cocktail to your lysis buffer and handle samples on ice. | |
| Inconsistent Results | Uneven protein loading: | Carefully quantify protein concentration and ensure equal loading in each lane. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading. |
| Variability in cell treatment: | Ensure consistent cell density, drug concentration, and incubation times across experiments. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Identification of the Raf kinase inhibitor TAK‐632 and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-A-Raf (Ser299) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. c-Raf Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-c-Raf (Ser338) (56A6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-c-Raf (Ser289/296/301) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-c-Raf (Ser259) Antibody | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Preclinical Head-to-Head: TAK-632 vs. Vemurafenib in BRAF V600E Melanoma
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the pan-RAF inhibitor TAK-632 and the selective BRAF inhibitor vemurafenib (B611658) in the context of BRAF V600E-mutant melanoma. This analysis is based on preclinical data, as clinical trial data for this compound in melanoma is not publicly available.
Vemurafenib, a first-generation BRAF inhibitor, has been a cornerstone in the treatment of BRAF V600E-mutant melanoma, demonstrating significant clinical efficacy[1]. However, its effectiveness is often limited by the development of resistance and the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can lead to secondary malignancies[2]. This compound, a pan-RAF inhibitor, was developed to address these limitations by inhibiting all RAF isoforms (ARAF, BRAF, and CRAF) and BRAF V600E with high potency[3][4]. This guide delves into the preclinical data that differentiates these two inhibitors.
Mechanism of Action: A Tale of Two Inhibition Strategies
Vemurafenib is a highly selective inhibitor of the BRAF V600E mutant kinase[1]. In BRAF V600E-mutant melanoma cells, this leads to the effective suppression of the downstream MAPK signaling pathway (MEK/ERK), thereby inhibiting cell proliferation and inducing apoptosis. However, in cells with wild-type BRAF and upstream activation (e.g., through RAS mutations), vemurafenib can promote the formation of RAF dimers (BRAF/CRAF), leading to the paradoxical activation of the MAPK pathway[2].
This compound, in contrast, is a pan-RAF inhibitor with potent activity against both wild-type and mutant BRAF, as well as CRAF[3][4]. While it also induces RAF dimerization, this compound is unique in its ability to inhibit the kinase activity of the RAF dimer, a characteristic attributed to its slow dissociation from the kinase[3]. This key difference is believed to minimize the paradoxical activation of the MAPK pathway observed with selective BRAF inhibitors[3].
Figure 1: Simplified signaling pathways of Vemurafenib and this compound in BRAF V600E melanoma.
Quantitative Data Presentation
The following tables summarize the key quantitative preclinical data comparing this compound and vemurafenib.
| Inhibitor | BRAF V600E IC50 (nM) | CRAF IC50 (nM) | Reference |
| This compound | 2.4 | 1.4 | [4] |
| Vemurafenib | 43 | 90 | [5] |
| Table 1: In Vitro Kinase Inhibitory Activity. |
| Cell Line | Mutation | This compound GI50 (nM) | Vemurafenib GI50 (nM) | Reference |
| A375 | BRAF V600E | 40 | 180 | [6] |
| Table 2: In Vitro Cellular Antiproliferative Activity. |
| Inhibitor | Xenograft Model | Dose | Tumor Growth Inhibition | Reference |
| This compound | A375 (BRAF V600E) | Not specified | Regressive antitumor efficacy | [2] |
| Vemurafenib | A375 (BRAF V600E) | 12.5 mg/kg, once daily | 84% | [7] |
| Vemurafenib | A375 (BRAF V600E) | 50 mg/kg | ~40% reduction in tumor burden | [8] |
| Table 3: In Vivo Antitumor Efficacy in Xenograft Models. Note the lack of direct head-to-head comparative data in the same study. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assay
The inhibitory activity of this compound and vemurafenib against RAF kinases was determined using an in vitro kinase assay. The general protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human BRAF V600E and CRAF kinases are used. A kinase-dead mutant of MEK1 (K97R) serves as the substrate.
-
Reaction Mixture: The kinase reaction is typically performed in a buffer containing ATP and MgCl₂.
-
Inhibitor Addition: Serial dilutions of this compound or vemurafenib are added to the reaction mixture.
-
Incubation: The reaction is initiated by the addition of the kinase and incubated at 30°C for a defined period (e.g., 30 minutes).
-
Detection: The level of MEK1 phosphorylation is quantified, often using an antibody specific for phosphorylated MEK1, followed by detection with a suitable method such as ELISA or Western blotting.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is calculated from the dose-response curves.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of a selective kinase inhibitor (this compound) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Guide to the Efficacy of TAK-632 and Dabrafenib in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two notable RAF inhibitors: TAK-632, a pan-RAF inhibitor, and dabrafenib (B601069), a selective BRAF inhibitor. The information presented is collated from various experimental studies to offer an objective overview of their mechanisms of action, potency, and antitumor activities.
Introduction
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often driven by mutations in the BRAF gene, is a hallmark of many cancers, particularly melanoma. This has led to the development of targeted therapies aimed at inhibiting key components of this cascade, most notably the RAF kinases.
Dabrafenib is a potent and selective inhibitor of the BRAF kinase, specifically targeting the common V600 mutations.[1] It has demonstrated significant clinical efficacy and is a standard-of-care treatment for patients with BRAF V600-mutant melanoma and other solid tumors.[1]
This compound is a novel, potent, and selective pan-RAF inhibitor, meaning it targets all three RAF isoforms: ARAF, BRAF, and CRAF.[2][3] It was developed to overcome some of the limitations of selective BRAF inhibitors, such as paradoxical activation of the MAPK pathway in BRAF wild-type cells and acquired resistance.[1][2][3]
This guide will delve into the preclinical data to compare the efficacy of these two inhibitors.
Mechanism of Action
Both this compound and dabrafenib function by inhibiting the kinase activity of RAF proteins, but their selectivity profiles differ significantly.
Dabrafenib is an ATP-competitive inhibitor that selectively binds to and inhibits the activity of mutated BRAF V600.[1] This leads to the suppression of downstream signaling through MEK and ERK, ultimately inhibiting tumor cell growth in BRAF V600-mutant cancers.
This compound is a pan-RAF inhibitor that binds to and inhibits ARAF, BRAF (both wild-type and V600E mutant), and CRAF.[2][3] By inhibiting all RAF isoforms, this compound aims to provide a more comprehensive blockade of the MAPK pathway and potentially overcome resistance mechanisms involving other RAF isoforms. One key feature of this compound is its ability to suppress RAF activity in BRAF wild-type cells with minimal paradoxical activation, a phenomenon sometimes observed with selective BRAF inhibitors where the MAPK pathway is inadvertently activated.[1][2][3]
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for this compound and dabrafenib within the MAPK signaling pathway.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of this compound and a representative selective BRAF inhibitor (vemurafenib, which has a similar mechanism to dabrafenib) from a comparative study. It is important to note that direct head-to-head data for this compound and dabrafenib under identical experimental conditions is limited in the public domain.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | BRAFV600E | CRAF |
| This compound | 2.4 | 1.4 |
| Vemurafenib | 31 | 48 |
Data sourced from a comparative study of this compound and vemurafenib.
Table 2: Inhibition of ERK Phosphorylation in Cell Lines (IC50, nM)
| Cell Line | Mutation | This compound | Vemurafenib |
| A375 | BRAFV600E | 25 | 75 |
Data reflects the concentration required to inhibit 50% of ERK phosphorylation.
Table 3: Anti-proliferative Activity in Cell Lines (GI50, nM)
| Cell Line | Mutation | This compound |
| A375 | BRAFV600E | 40 - 190 |
| SK-MEL-2 | NRASQ61R | 190 - 250 |
GI50 represents the concentration for 50% growth inhibition. Data for a direct comparison with dabrafenib in the same study is not available.[2][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to block 50% of the kinase activity (IC50) in a cell-free system.
References
Harnessing Synergy: A Comparative Guide to the Combined Efficacy of TAK-632 and MEK Inhibitors in Overcoming Cancer Resistance
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies has revolutionized cancer treatment, yet acquired resistance remains a significant clinical challenge. The MAPK signaling pathway, frequently dysregulated in various cancers, is a prime target for therapeutic intervention. This guide provides a comprehensive comparison of the pan-RAF inhibitor, TAK-632, and the MEK inhibitor, TAK-733, focusing on their synergistic effects in preclinical cancer models. By presenting key experimental data, detailed protocols, and visual representations of the underlying mechanisms, this document serves as a valuable resource for researchers investigating novel combination strategies to combat drug resistance.
Comparative Efficacy of this compound and TAK-733: Monotherapy vs. Combination
The following table summarizes the inhibitory activities of this compound and TAK-733, both as single agents and in combination, across various cancer cell lines. The data highlights the enhanced antiproliferative effects achieved through the dual blockade of the MAPK pathway.
| Inhibitor | Target | Cell Line | Mutation Status | IC50 / GI50 | Assay Type | Reference |
| This compound | pan-RAF | A375 | BRAF V600E | IC50: 12 nM (pMEK), 16 nM (pERK); GI50: 66 nM | Western Blot, Cell Titer-Glo | [1] |
| HMVII | NRAS Q61K / BRAF G469V | IC50: 49 nM (pMEK), 50 nM (pERK); GI50: 200 nM | Western Blot, Cell Titer-Glo | [1] | ||
| SK-MEL-2 | NRAS Q61K | GI50: 190-250 nM | Cell Proliferation Assay | [2] | ||
| TAK-733 | MEK1/2 | A375 | BRAF V600E | EC50: 0.0031 µM | MTS Assay | [3] |
| COLO205 | BRAF V600E | EC50: 0.0021 µM | MTS Assay | [3] | ||
| Various Melanoma | BRAF V600E | IC50: < 0.1 µM (in highly sensitive lines) | SRB Proliferation Assay | [4] | ||
| This compound + TAK-733 | pan-RAF + MEK1/2 | BRAF inhibitor-resistant melanoma cells | Various | Synergistic antiproliferative effects | Cell Proliferation Assay | [5][6] |
Signaling Pathway and Rationale for Combination
This compound is a potent pan-RAF inhibitor, targeting CRAF, BRAF V600E, and wild-type BRAF.[2] In contrast, TAK-733 is a selective allosteric inhibitor of MEK1/2.[4] In cancers with MAPK pathway activation (e.g., through BRAF or NRAS mutations), inhibiting a single node in the pathway can lead to feedback activation or the development of resistance mechanisms.[6][7] For instance, BRAF inhibitors can paradoxically activate the MAPK pathway in BRAF wild-type cells.[5] The combination of a pan-RAF inhibitor like this compound with a MEK inhibitor like TAK-733 provides a more comprehensive vertical blockade of the pathway, mitigating feedback loops and overcoming resistance.[5][6] Preclinical studies have demonstrated that this combination exhibits synergistic antiproliferative effects in BRAF inhibitor-resistant melanoma cells.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assays
-
Objective: To determine the antiproliferative effects of this compound and TAK-733, alone and in combination.
-
Method (CellTiter-Glo):
-
Cancer cell lines are seeded in 96-well plates at a density of 1,500 to 4,000 cells per well and allowed to adhere overnight.[1]
-
Cells are treated with a range of concentrations of this compound, TAK-733, or the combination of both for 72 hours.[1]
-
After the incubation period, the number of viable cells is measured using the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[1]
-
Luminescence is read on a plate reader, and the data is used to calculate GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.
-
-
Method (MTS Assay):
-
Similar to the CellTiter-Glo assay, cells are seeded and treated with the inhibitors for 72 hours.[3]
-
Following treatment, an MTS reagent is added to the wells and incubated to allow for the conversion of the tetrazolium compound into a formazan (B1609692) product by viable cells.[3]
-
The absorbance is measured at a specific wavelength, and the results are used to determine cell viability and calculate EC50 values.[3]
-
Western Blot Analysis
-
Objective: To assess the inhibition of MAPK pathway signaling by measuring the phosphorylation levels of key proteins like MEK and ERK.
-
Protocol:
-
Cells are treated with this compound and/or TAK-733 at various concentrations for a specified time (e.g., 2 hours).[6]
-
Following treatment, cells are lysed, and protein concentrations are determined.[2]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[2]
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated MEK (pMEK), total MEK, phosphorylated ERK (pERK), and total ERK.
-
After washing, the membrane is incubated with a secondary antibody.
-
The protein bands are visualized, and their intensity is quantified to determine the level of protein phosphorylation relative to the total protein.[6]
-
In Vivo Xenograft Models
-
Objective: To evaluate the antitumor efficacy of this compound and TAK-733 in a living organism.
-
Protocol:
-
Human cancer cells (e.g., A375, SK-MEL-2) are subcutaneously implanted into immunocompromised mice.[1][2]
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound alone, TAK-733 alone, and the combination).
-
The inhibitors are administered orally at specified doses and schedules (e.g., once daily).[2][4]
-
Tumor volume and body weight are measured regularly throughout the study.[2][8]
-
At the end of the study, tumors may be excised for further analysis, such as Western blotting to confirm pathway inhibition.[6]
-
Visualizing the Experimental Workflow and Synergistic Logic
The following diagrams illustrate a typical experimental workflow for assessing synergy and the logical basis for combining this compound and TAK-733.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Evaluation of the therapeutic efficacy of a MEK inhibitor (TAK-733) using 18F-fluorodeoxyglucose-positron emission tomography in the human lung xenograft model A549 - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of TAK-632 in BRAF Inhibitor-Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to BRAF inhibitors, such as vemurafenib, presents a significant challenge in the treatment of BRAF-mutant cancers, particularly melanoma. This has spurred the development of next-generation inhibitors targeting alternative nodes in the MAPK/ERK signaling pathway. This guide provides a comparative analysis of the pan-RAF inhibitor TAK-632 and its efficacy in BRAF inhibitor-resistant cell lines, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent, orally bioavailable pan-RAF inhibitor that targets all three RAF isoforms (ARAF, BRAF, and CRAF).[1] Unlike first-generation BRAF inhibitors that are selective for the V600E mutant BRAF, this compound inhibits both wild-type and mutant forms of BRAF, as well as CRAF.[2][3] This broader specificity is crucial for overcoming resistance mechanisms that involve the reactivation of the MAPK pathway through other RAF isoforms or upstream signaling.[1][4] One of the key features of this compound is its ability to inhibit the kinase activity of RAF dimers, a common mechanism of resistance to BRAF inhibitors, with minimal paradoxical activation of the MAPK pathway in BRAF wild-type cells.[1][5]
Comparative Performance of this compound
The efficacy of this compound has been evaluated in various cancer cell lines, including those with acquired resistance to BRAF inhibitors. Its performance is compared with other relevant inhibitors in the following tables.
Antiproliferative Activity in BRAF Inhibitor-Sensitive and -Resistant Melanoma Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values for this compound and other inhibitors in melanoma cell lines with varying BRAF and NRAS mutation statuses. Lower GI50 values indicate greater potency.
| Cell Line | BRAF Status | NRAS Status | This compound GI50 (nM) | Vemurafenib GI50 (nM) | TAK-733 (MEK Inhibitor) GI50 (nM) |
| A375 | V600E | WT | 40 - 190[2][6] | Sensitive | 6[5][6] |
| SK-MEL-2 | WT | Q61R | 190 - 250[2][6] | Resistant | 11[5][6] |
| HMVII | G469V | Q61K | 200[3] | - | - |
WT: Wild-Type
Inhibition of RAF Kinase Activity and Downstream Signaling
This table presents the 50% inhibitory concentration (IC50) values of this compound against RAF kinases and key downstream components of the MAPK pathway.
| Target | This compound IC50 (nM) | Vemurafenib IC50 (nM) |
| BRAF (WT) | 8.3[2] | 100-160 |
| BRAF (V600E) | 2.4[2] | 13-31 |
| CRAF | 1.4[2] | 6.7-48 |
| pMEK (A375 cells) | 12[3] | - |
| pERK (A375 cells) | 16[3] | 75[5][6] |
| pMEK (HMVII cells) | 49[3] | - |
| pERK (HMVII cells) | 50[3] | - |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach used to evaluate these inhibitors, the following diagrams are provided.
Caption: MAPK signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from standard procedures for determining cell viability.
-
Cell Seeding: Plate melanoma cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 values using a dose-response curve.
Western Blot Analysis for MAPK Pathway Activation
This protocol outlines the steps for assessing the phosphorylation status of key MAPK pathway proteins.[1][7]
-
Cell Lysis: After inhibitor treatment for the desired time (e.g., 2 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK and MEK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro RAF Kinase Assay
This protocol is a general guideline for measuring the direct inhibitory effect of compounds on RAF kinase activity.[8]
-
Reaction Setup: In a 96-well plate, combine recombinant BRAF or CRAF enzyme with a kinase assay buffer containing a specific substrate (e.g., inactive MEK) and the test compound (e.g., this compound) at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a commercial kit like ADP-Glo™.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound demonstrates significant efficacy in BRAF inhibitor-resistant melanoma cell lines, particularly those with NRAS mutations that reactivate the MAPK pathway. Its pan-RAF inhibitory activity and ability to suppress RAF dimer signaling with minimal paradoxical activation make it a promising therapeutic agent.[1][5] Further preclinical and clinical investigations are warranted to fully elucidate its potential in overcoming resistance to targeted therapies. The combination of this compound with MEK inhibitors, such as TAK-733, has shown synergistic effects and could represent a powerful strategy for treating resistant tumors.[4] This guide provides a foundational understanding of this compound's performance and the experimental approaches to evaluate such inhibitors, serving as a valuable resource for the scientific community.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
TAK-632: A Comprehensive Guide to its Dual Inhibition of RIPK1 and RIPK3 in Necroptosis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Validation of TAK-632's Efficacy
This guide provides a detailed analysis of this compound, a potent small molecule inhibitor, and its validated role in targeting the key necroptosis-mediating kinases, RIPK1 and RIPK3. Initially identified as a pan-Raf inhibitor, subsequent research has established this compound as a robust inhibitor of necroptosis, a form of regulated cell death implicated in a variety of inflammatory and degenerative diseases.[1][2] This document summarizes the experimental data validating its mechanism of action, compares its performance with other relevant inhibitors, and provides detailed experimental protocols for researchers seeking to evaluate its efficacy.
Dual Inhibitory Action of this compound on RIPK1 and RIPK3
This compound exerts its anti-necroptotic effect by directly binding to and inhibiting the kinase activities of both Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] This dual inhibition is critical as both kinases are central to the formation of the necrosome, a protein complex that executes the necroptotic cell death program. The inhibition of RIPK1 and RIPK3 by this compound effectively blocks the phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like (MLKL), preventing its oligomerization and translocation to the plasma membrane, which ultimately averts cell lysis.[2]
Signaling Pathway of Necroptosis and this compound Inhibition
The following diagram illustrates the necroptosis signaling pathway and the points of inhibition by this compound.
Caption: Necroptosis pathway initiated by TNF-α and inhibited by this compound at RIPK1 and RIPK3.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary targets and compares it with other known RIPK1 and RIPK3 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound | RIPK1 | in vitro kinase assay: ~50 | [3] |
| RIPK3 | in vitro kinase assay: ~50 | [3] | |
| CRAF | 1.4 | [4] | |
| BRAFV600E | 2.4 | [4] | |
| BRAFWT | 8.3 | [4] | |
| Necrostatin-1 (Nec-1) | RIPK1 | in vitro kinase assay: ~180 | [5] |
| GSK'872 | RIPK3 | in vitro kinase assay: ~6.5 | [6] |
| Zharp-99 | RIPK3 | in vitro kinase assay: Kd of 1.35 nM | [6] |
| RIPA-56 | RIPK1 | 13 | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Validation of this compound's Inhibitory Activity
A series of robust experimental approaches have been employed to validate the dual inhibitory effect of this compound on RIPK1 and RIPK3. These methodologies are detailed below to facilitate replication and further investigation.
Experimental Workflow for Validating this compound
Caption: Workflow for validating this compound's inhibitory action on RIPK1 and RIPK3.
Key Experimental Protocols
1. Cell Viability Assays (MTT & CellTiter-Glo)
-
Objective: To determine the protective effect of this compound against necroptosis-inducing stimuli.
-
Methodology:
-
Seed cells (e.g., HT-29, L929) in 96-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Induce necroptosis using a combination of TNF-α, a Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK).
-
After a defined incubation period (e.g., 24 hours), assess cell viability using either the MTT assay (measuring mitochondrial reductase activity) or the CellTiter-Glo Luminescent Cell Viability Assay (measuring ATP levels).[1]
-
Calculate the percentage of cell viability relative to untreated controls.
-
2. Western Blotting
-
Objective: To assess the phosphorylation status of key necroptosis signaling proteins.
-
Methodology:
-
Treat cells with necroptotic stimuli in the presence or absence of this compound as described above.
-
Lyse the cells at specific time points and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for total and phosphorylated forms of RIPK1, RIPK3, and MLKL.
-
Use an appropriate secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]
-
3. In Vitro Kinase Assay
-
Objective: To directly measure the inhibitory effect of this compound on the kinase activity of recombinant RIPK1 and RIPK3.
-
Methodology:
-
Incubate recombinant human RIPK1 or RIPK3 protein with varying concentrations of this compound in a kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP (often [γ-³²P]ATP for radiometric assays or cold ATP for ADP-Glo assays).
-
After incubation, terminate the reaction and measure the kinase activity. For radiometric assays, this involves quantifying the incorporation of ³²P into a substrate. For ADP-Glo assays, the amount of ADP produced is measured via a luminescence-based method.[3]
-
Determine the IC50 value of this compound for each kinase.
-
4. Co-Immunoprecipitation (Co-IP)
-
Objective: To determine if this compound disrupts the interaction between RIPK1 and RIPK3.
-
Methodology:
-
Co-transfect cells (e.g., HEK293T) with constructs expressing tagged versions of RIPK1 (e.g., FLAG-RIPK1) and RIPK3 (e.g., V5-RIPK3).
-
Treat the cells with or without this compound prior to inducing necroptosis.
-
Lyse the cells and perform immunoprecipitation using an antibody against one of the tags (e.g., anti-FLAG).
-
Elute the immunoprecipitated proteins and analyze the eluate by western blotting using an antibody against the other tag (e.g., anti-V5) to detect the co-precipitated protein.[2]
-
5. Drug Affinity Responsive Target Stability (DARTS) and Pull-Down Assays
-
Objective: To confirm the direct binding of this compound to RIPK1 and RIPK3 in cell lysates.
-
Methodology (DARTS):
-
Incubate cell lysates with this compound or a vehicle control.
-
Subject the lysates to limited proteolysis with a protease (e.g., pronase). Drug binding can stabilize the target protein, making it less susceptible to digestion.
-
Analyze the digestion products by western blotting for RIPK1 and RIPK3.[3]
-
-
Methodology (Pull-Down):
-
Synthesize a biotinylated version of this compound.
-
Incubate the biotinylated compound with cell lysates.
-
Use streptavidin-coated beads to "pull down" the biotinylated this compound and any interacting proteins.
-
Analyze the pulled-down proteins by western blotting for RIPK1 and RIPK3.[3]
-
Conclusion
The collective evidence from a range of in vitro, in-cell, and in vivo studies strongly validates this compound as a potent dual inhibitor of RIPK1 and RIPK3. Its ability to effectively block the necroptotic pathway at two critical nodes makes it a valuable tool for researchers studying necroptosis-mediated pathologies and a promising lead compound for the development of therapeutics targeting these diseases. The detailed protocols provided herein offer a robust framework for the further investigation and comparison of this compound and other necroptosis inhibitors.
References
- 1. Identification of the Raf kinase inhibitor this compound and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the Raf kinase inhibitor TAK‐632 and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
TAK-632 Analogue SZM594: A Comparative Guide for Necroptosis Research
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. The discovery of small molecule inhibitors targeting key mediators of this pathway has provided invaluable tools for its study and potential therapeutic intervention. This guide offers an objective comparison of the TAK-632 analogue, SZM594, with other prominent necroptosis inhibitors, supported by experimental data and detailed protocols.
Introduction to SZM594
SZM594 is a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, two central kinases in the necroptosis signaling cascade.[1][2] Developed as an analogue of the pan-Raf inhibitor this compound, which was serendipitously identified as a necroptosis inhibitor, SZM594 demonstrates enhanced potency and selectivity for the key necroptotic kinases.[2][3]
Necroptosis Signaling Pathway
Necroptosis is initiated by various stimuli, including tumor necrosis factor (TNF), which leads to the formation of a signaling complex known as the necrosome. This complex is primarily composed of activated RIPK1 and RIPK3.[4][5][6] RIPK3, in turn, phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of the necroptotic pathway.[5][6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately, cell death.[5][6]
Caption: The canonical TNF-induced necroptosis signaling pathway.
Performance Comparison of Necroptosis Inhibitors
The efficacy of SZM594 has been evaluated alongside other well-characterized necroptosis inhibitors. The following tables summarize key quantitative data from in vitro studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target(s) | IC50 / Kd | Reference(s) |
| SZM594 | RIPK1/RIPK3 | Potent inhibitor (specific IC50/Kd not provided in sources) | [3] |
| This compound | RIPK1 | Kd = 105 nM (ADP-Glo), 480 nM (KINOMEscan) | [7] |
| RIPK3 | Kd = 326 nM (KINOMEscan), IC50 = 90 nM ([γ-32P]ATP) | [7] | |
| B-Raf | IC50 = 8.3 nM | [8] | |
| C-Raf | IC50 = 1.4 nM | [8] | |
| Necrostatin-1 (Nec-1) | RIPK1 | EC50 = 182 nM | [6] |
| GSK'872 | RIPK3 | IC50 = 1.3 nM | [4][5] |
Table 2: Cellular Necroptosis Inhibition
| Compound | Cell Line | Assay | EC50 | Reference(s) |
| SZM594 | HT-29 | CellTiter-Glo | More potent than this compound, Nec-1, GSK-872, NSA-1 | [9][10] |
| This compound | HT-29 | CellTiter-Glo | Potent inhibition | [9][10] |
| Necrostatin-1 (Nec-1) | Jurkat | Cell Viability | EC50 = 494 nM | [6] |
| GSK'872 | HT-29 | Cell Viability | Inhibition in a concentration-dependent manner | [11] |
Note: Direct EC50 values for all compounds in the same assay were not available in the searched literature. The comparison in HT-29 cells indicates the relative potency observed in the study.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to evaluate necroptosis inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Workflow:
Caption: Workflow for a typical cell viability assay to assess necroptosis inhibition.
Detailed Steps:
-
Cell Seeding: Seed cells (e.g., HT-29) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the test inhibitor (e.g., SZM594) or control inhibitors for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding a combination of stimuli, such as TNFα (e.g., 20-100 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20-50 µM), to block apoptosis.[8][12]
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C.
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay quantifies the release of LDH from cells with compromised plasma membranes, a hallmark of necroptosis.[13][14][15]
Workflow:
Caption: Workflow for the Lactate Dehydrogenase (LDH) release assay.
Detailed Steps:
-
Cell Treatment: Prepare and treat cells in a 96-well plate as described for the cell viability assay. Include controls for maximum LDH release (cell lysis) and spontaneous release (untreated cells).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Reaction Setup: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture, as per the kit manufacturer's protocol, to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490-500 nm) using a plate reader.[14][16] Calculate the percentage of LDH release relative to the maximum release control.
Western Blot for Phosphorylated MLKL (pMLKL)
This technique specifically detects the activated form of MLKL, providing a direct biochemical marker of necroptosis induction.[3][17][18][19]
Workflow:
Caption: Workflow for Western blotting to detect phosphorylated MLKL.
Detailed Steps:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLKL overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
SZM594 represents a valuable and potent tool for the investigation of necroptosis. Its dual inhibitory activity against both RIPK1 and RIPK3 provides a robust method for blocking the necroptotic pathway. When compared to other inhibitors, such as the RIPK1-specific Necrostatin-1 and the RIPK3-specific GSK'872, SZM594 offers a comprehensive inhibition of the core necrosome components. The experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of SZM594 and other necroptosis inhibitors in a research setting. As the field of regulated cell death continues to evolve, the use of well-characterized and potent inhibitors like SZM594 will be instrumental in dissecting the intricate mechanisms of necroptosis and its role in human health and disease.
References
- 1. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 2. Identification of the Raf kinase inhibitor TAK‐632 and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GSK-872 | RIP kinase | TargetMol [targetmol.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Cross-Reactivity Profiles of TAK-632 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity
The development of kinase inhibitors as targeted cancer therapies has revolutionized oncology. However, the therapeutic window of these agents is often defined by their selectivity—the ability to inhibit the intended target kinase without affecting other kinases in the kinome. Off-target effects can lead to unforeseen toxicities and limit the clinical utility of an otherwise potent drug. This guide provides a detailed comparison of the cross-reactivity profile of TAK-632, a pan-RAF inhibitor, with other prominent kinase inhibitors: vemurafenib, dabrafenib, sorafenib, and LY3009120. The data presented is based on publicly available experimental findings to aid researchers in making informed decisions for their drug discovery and development programs.
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity of this compound and other selected kinase inhibitors against their primary targets and a panel of off-target kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), has been compiled from various preclinical studies. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Primary RAF Kinase Targets (IC50, nM)
| Kinase | This compound | Vemurafenib | Dabrafenib | Sorafenib | LY3009120 |
| BRAFWT | 8.3[1] | - | - | 20[2] | 15[3] |
| BRAFV600E | 2.4[1] | 31[4] | 0.6[4] | - | 5.8[5] |
| CRAF | 1.4[1] | 48[4] | 5[4] | 6[2] | 4.3[3] |
| ARAF | - | - | - | - | 44[3] |
Table 2: Off-Target Kinase Inhibition Profile (IC50, nM)
| Kinase | This compound | Vemurafenib | Dabrafenib | Sorafenib | LY3009120 |
| PDGFRβ | 120-790[1] | - | - | 57[2] | - |
| FGFR3 | 120-790[1] | - | - | - | - |
| GSK3β | 120-790[1] | - | - | - | - |
| CDK1 | 120-790[1] | - | - | - | - |
| CDK2 | 120-790[1] | - | - | - | - |
| p38α | 120-790[1] | - | - | - | - |
| TIE2 | 120-790[1] | - | - | - | - |
| CHK1 | 1400-1700[1] | - | - | - | - |
| IKKβ | 1400-1700[1] | - | - | - | - |
| MEK1 | 1400-1700[1] | - | - | - | - |
| RIPK1 | Inhibitor[4] | - | - | - | - |
| RIPK3 | Inhibitor[4] | - | - | - | - |
| VEGFR2 | 160[6] | - | - | 90[2] | - |
| VEGFR3 | - | - | - | 20[2] | - |
| c-Kit | - | - | - | 58[2] | - |
| FLT3 | - | - | - | 57[2] | - |
| NEK9 | - | - | Inhibitor[7] | - | - |
| CDK16 | - | - | Inhibitor[7] | - | - |
| JNK signaling | - | Off-target inhibition[8] | - | - | - |
| Ferrochelatase | - | Off-target inhibition | - | - | - |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches used to generate the data above, the following diagrams illustrate the MAPK/ERK signaling pathway targeted by these inhibitors and a general workflow for assessing kinase inhibitor selectivity.
Figure 1. Simplified MAPK/ERK signaling pathway showing the point of intervention for RAF inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. LY 3009120 | Raf Kinases | Tocris Bioscience [tocris.com]
- 4. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Pan-RAF Inhibitor TAK-632 Demonstrates Potent Antitumor Activity in Preclinical Melanoma Models
For Immediate Release: A comprehensive analysis of preclinical data reveals that the pan-RAF inhibitor TAK-632 exhibits significant in vivo efficacy in melanoma models, positioning it as a noteworthy agent in the landscape of targeted cancer therapies. While direct head-to-head in vivo comparisons with the current standard-of-care combination of dabrafenib (B601069) and trametinib (B1684009) are not extensively documented in publicly available literature, existing studies provide a strong rationale for this compound's potential, particularly in specific genetic contexts of melanoma.
The current cornerstone of treatment for BRAF-mutant melanoma is the combination of a BRAF inhibitor, such as dabrafenib, with a MEK inhibitor, like trametinib.[1][2] This dual-pathway blockade has demonstrated superior efficacy over BRAF inhibitor monotherapy.[2][3] this compound, a potent, selective pan-RAF inhibitor, offers a different therapeutic strategy by targeting all RAF isoforms (A-RAF, B-RAF, and C-RAF), which may provide advantages in overcoming certain resistance mechanisms.[4][5]
In Vivo Efficacy of this compound
Preclinical studies have demonstrated the robust antitumor activity of this compound in melanoma xenograft models. In a study utilizing an NRAS-mutant (SK-MEL-2) human melanoma xenograft model, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[4]
| Treatment Group | Dosage (oral, once daily) | Tumor Growth Inhibition (T/C %) | p-value vs. Vehicle |
| Vehicle | - | - | - |
| This compound | 60 mg/kg | 37% | < 0.001 |
| This compound | 120 mg/kg | 29% | < 0.001 |
Table 1: In Vivo Efficacy of this compound in an NRAS-Mutant Melanoma Xenograft Model (SK-MEL-2)[4]
Furthermore, in BRAF V600E-mutant (A375) and NRAS Q61K-mutant (HMVII) xenograft models in rats, twice-daily administration of this compound for 14 days led to regressive antitumor activity without significant loss in body weight.
Standard-of-Care: Dabrafenib and Trametinib Combination
The combination of dabrafenib and trametinib has been established as a standard-of-care for BRAF V600-mutant melanoma due to its improved efficacy over single-agent BRAF inhibition.[6][7][8][9] Preclinical studies in BRAF V600E-mutant human melanoma xenograft models have shown that the combination therapy leads to enhanced tumor growth inhibition compared to dabrafenib alone.[6]
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Dabrafenib | 30 mg/kg | Significant inhibition |
| Trametinib | 0.3 mg/kg | Moderate inhibition |
| Dabrafenib + Trametinib | 30 mg/kg + 0.3 mg/kg | Superior inhibition to either single agent |
Table 2: Preclinical Efficacy of Dabrafenib and Trametinib Combination in a BRAF V600E Melanoma Xenograft Model[6]
Mechanism of Action and Signaling Pathways
This compound functions as a pan-RAF inhibitor, effectively blocking the kinase activity of RAF dimers.[4][5] This is a key distinction from first-generation BRAF inhibitors like vemurafenib (B611658) and dabrafenib, which can paradoxically activate the MAPK pathway in BRAF wild-type cells by promoting RAF dimerization.[4][5] By inhibiting all RAF isoforms, this compound is designed to prevent this paradoxical activation.
The standard-of-care, a combination of a BRAF inhibitor and a MEK inhibitor, targets two key kinases in the MAPK signaling pathway. The BRAF inhibitor blocks the mutated BRAF protein, while the MEK inhibitor acts downstream to provide a more complete shutdown of the pathway, which can delay the onset of resistance.
References
- 1. Recent advances in the treatment of melanoma with BRAF and MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combo BRAF and MEK Inhibitors Improve Survival in Melanoma [medscape.com]
- 3. Efficacy and safety of BRAF inhibition alone versus combined BRAF and MEK inhibition in melanoma: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 7. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking TAK-632's Slow Dissociation from RAF Dimers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of RAF inhibitors in oncology is intrinsically linked to their interaction with RAF kinase dimers. While first-generation inhibitors are often hampered by paradoxical activation of the MAPK pathway, newer agents like TAK-632 have been designed to overcome this limitation. A key differentiator for this compound is its remarkably slow dissociation from RAF dimers, a characteristic that underpins its potent and sustained inhibitory activity. This guide provides a comparative analysis of this compound's dissociation kinetics, supported by experimental data and detailed methodologies, to aid researchers in understanding its unique mechanism of action.
Comparative Analysis of RAF Inhibitor Dissociation Kinetics
The prolonged residence time of this compound on RAF dimers is a critical feature that distinguishes it from earlier RAF inhibitors. This slow off-rate is believed to be responsible for its ability to effectively inhibit the kinase activity of the RAF dimer, thereby minimizing the paradoxical activation of the MAPK pathway often seen with other inhibitors. While precise quantitative off-rates (k_off) are not always publicly available, the qualitative differences in dissociation kinetics are well-documented.
| Inhibitor | Type | Dissociation from RAF Dimers | Implication |
| This compound | Pan-RAF Inhibitor (Type II) | Slow [1][2] | Sustained inhibition of RAF dimer activity, minimal paradoxical activation.[1] |
| Vemurafenib | BRAF V600E Inhibitor (Type I½) | Fast [1] | Transient inhibition, potential for rapid reactivation of signaling and paradoxical activation. |
| Dabrafenib | BRAF V600E Inhibitor (Type I½) | Fast | Similar to Vemurafenib, prone to paradoxical activation. |
| LY3009120 | Pan-RAF Inhibitor | N/A | Inhibits all RAF isoforms and occupies both protomers in RAF dimers.[3][4][5] |
Signaling Pathway and Inhibitor Mechanism
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival. In cancer, mutations in RAS or RAF can lead to constitutive activation of this pathway. RAF inhibitors are designed to block the kinase activity of RAF proteins. However, the formation of RAF dimers can lead to a phenomenon known as paradoxical activation, where the binding of an inhibitor to one protomer of the dimer allosterically activates the other, leading to downstream signaling. This compound's slow dissociation from the dimer ensures that both protomers remain inhibited, thus preventing this paradoxical signaling.
Caption: RAF signaling pathway and points of inhibition.
Experimental Protocols
Determining the dissociation kinetics of a small molecule inhibitor from its target protein is crucial for understanding its pharmacological properties. Surface Plasmon Resonance (SPR) and Radioligand Binding Assays are two commonly employed techniques for this purpose.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
Experimental Workflow:
Caption: Generalized workflow for an SPR experiment.
Detailed Methodology:
-
Immobilization:
-
Recombinant human BRAF or CRAF protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
The protein solution is injected over the activated surface.
-
Remaining active esters are deactivated with ethanolamine.
-
-
Binding (Association):
-
A series of dilutions of the RAF inhibitor (e.g., this compound, vemurafenib) are prepared in a running buffer (e.g., HBS-EP+ buffer containing a small percentage of DMSO).
-
The inhibitor solutions are injected over the immobilized RAF protein surface at a constant flow rate.
-
The association of the inhibitor to the protein is monitored in real-time as an increase in the SPR signal.
-
-
Dissociation:
-
Following the association phase, the running buffer without the inhibitor is flowed over the chip.
-
The dissociation of the inhibitor from the RAF protein is monitored as a decrease in the SPR signal over time.
-
-
Regeneration:
-
A regeneration solution (e.g., a low pH buffer or a high salt concentration) is injected to remove any remaining bound inhibitor, preparing the chip surface for the next binding cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal versus time) are fitted to appropriate kinetic models (e.g., a 1:1 Langmuir binding model) using analysis software to determine the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D) can then be calculated as k_off / k_on.
-
Radioligand Binding Assay
This technique uses a radiolabeled form of a ligand to quantify its binding to a receptor.
Experimental Workflow:
Caption: Generalized workflow for a radioligand binding assay.
Detailed Methodology:
-
Preparation of Reagents:
-
A radiolabeled version of the RAF inhibitor (e.g., [3H]this compound) is required.
-
Cell membranes expressing the target RAF protein are prepared from cell lines or tissues.
-
-
Association Assay:
-
The cell membranes are incubated with a fixed concentration of the radiolabeled inhibitor at a specific temperature.
-
At various time points, aliquots are taken, and the reaction is stopped by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The association rate constant (k_on) is determined by fitting the data of specific binding versus time to a one-phase association equation.
-
-
Dissociation Assay:
-
The cell membranes are pre-incubated with the radiolabeled inhibitor until equilibrium is reached.
-
Dissociation is initiated by adding a high concentration of a non-radiolabeled competitor (e.g., unlabeled this compound) to prevent re-binding of the radioligand.
-
At various time points, the amount of bound radioligand is measured as described above.
-
The dissociation rate constant (k_off) is determined by fitting the data of specific binding versus time to a one-phase exponential decay equation.
-
Conclusion
The slow dissociation rate of this compound from RAF dimers is a defining characteristic that contributes to its potent and sustained inhibition of the MAPK pathway with minimal paradoxical activation. This guide provides a framework for understanding and comparing the kinetic profiles of various RAF inhibitors. The detailed experimental protocols for SPR and radioligand binding assays offer a practical guide for researchers seeking to quantify these critical parameters in their own drug discovery and development efforts. A thorough understanding of inhibitor binding kinetics is paramount for the rational design of next-generation RAF inhibitors with improved efficacy and safety profiles.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a selective kinase inhibitor (this compound) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TAK-632: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for TAK-632, a potent pan-Raf inhibitor. While a specific Safety Data Sheet (SDS) for this compound was not located during this search, the following procedures are based on best practices for the disposal of similar research compounds. It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidelines and to obtain the supplier's SDS for definitive instructions.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is crucial to be aware of its characteristics and to take appropriate safety measures.
| Characteristic | Value |
| Molecular Formula | C₂₇H₁₈F₄N₄O₃S |
| Molecular Weight | 554.5 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with most research chemicals, involves segregation and clear labeling to ensure safe handling by waste management personnel.
Step 1: Waste Segregation
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with non-hazardous waste.
-
Liquid Waste (Solutions): Solutions of this compound, typically in solvents like DMSO, should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as hazardous solid waste.
Step 2: Waste Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and the solvent used (e.g., "this compound in DMSO").
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date the waste was first added to the container.
Step 3: Storage of Waste
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure the lids of the containers are always tightly sealed to prevent spills or evaporation.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
Experimental Protocols Cited
While no experimental protocols for the disposal of this compound were found, its biological activity as a pan-Raf inhibitor is well-documented. The following is a generalized workflow for an in vitro kinase assay, a common experiment involving compounds like this compound.
Protocol: In Vitro RAF Kinase Inhibition Assay
-
Prepare Reagents:
-
Recombinant RAF kinase (e.g., B-Raf, c-Raf).
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Substrate (e.g., MEK1).
-
ATP (radiolabeled or non-radiolabeled).
-
This compound stock solution (in DMSO).
-
-
Assay Setup:
-
In a microplate, add the kinase, substrate, and kinase buffer.
-
Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Pre-incubate the plate to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction:
-
Add ATP to each well to start the kinase reaction.
-
Incubate at a controlled temperature for a specific time.
-
-
Stop Reaction and Detect Signal:
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the phosphorylated substrate. The method will depend on whether radiolabeled ATP (e.g., autoradiography) or a non-radiolabeled detection method (e.g., antibody-based, such as ELISA or Western blot) is used.
-
-
Data Analysis:
-
Quantify the signal in each well.
-
Calculate the IC₅₀ value of this compound, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Visualizing Key Processes
To provide a clearer understanding of the context in which this compound is used, the following diagrams illustrate the general workflow for handling and disposing of the compound and its mechanism of action.
Disclaimer: The information provided in this document is intended as a general guide and is not a substitute for a formal Safety Data Sheet (SDS) or the specific disposal protocols of your institution. Always prioritize the guidance from your EHS department and the chemical manufacturer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
